1,2-Diphenylacenaphthylene
Description
Structure
2D Structure
Properties
CAS No. |
13638-84-1 |
|---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1,2-diphenylacenaphthylene |
InChI |
InChI=1S/C24H16/c1-3-9-18(10-4-1)23-20-15-7-13-17-14-8-16-21(22(17)20)24(23)19-11-5-2-6-12-19/h1-16H |
InChI Key |
CDJLKGGJWJYPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC4=C3C2=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,2-Diphenylacenaphthylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 1,2-diphenylacenaphthylene, a polycyclic aromatic hydrocarbon of interest in materials science and medicinal chemistry. Initial investigations into the synthesis via a Grignard reaction of acenaphthenequinone with phenylmagnesium bromide followed by dehydration revealed a significant challenge: the propensity of the intermediate 1,2-diol to undergo a pinacol rearrangement, leading to a ketone byproduct rather than the desired alkene. This guide, therefore, focuses on more reliable and established alternative methodologies, specifically the Wittig and McMurry reactions, for the successful synthesis of this compound. Detailed experimental protocols, reaction mechanisms, and data are presented to enable the replication and optimization of these synthetic strategies.
Introduction: The Challenge of Synthesizing this compound via Grignard Reaction and Dehydration
The seemingly straightforward approach to synthesizing this compound involves a two-step sequence: the nucleophilic addition of a phenyl Grignard reagent to acenaphthenequinone to form the intermediate, 1,2-dihydroxy-1,2-diphenylacenaphthene, followed by the acid-catalyzed dehydration of this diol.
However, literature suggests that the dehydration of the diphenyl derivative of acenaphthylene glycol is prone to a pinacol rearrangement.[1] In this rearrangement, a 1,2-diol, under acidic conditions, rearranges to a ketone. The reaction proceeds through the formation of a carbocation, followed by the migration of an adjacent group. In the case of 1,2-dihydroxy-1,2-diphenylacenaphthene, this rearrangement would lead to the formation of a spiroketone, 7,7-diphenylacenaphthen-8-one, rather than the target alkene, this compound.
Figure 1: Competing pathways in the acid-catalyzed reaction of 1,2-dihydroxy-1,2-diphenylacenaphthene.
Given this significant synthetic hurdle, this guide will focus on alternative, more robust methods for the preparation of this compound.
Recommended Synthetic Routes
To circumvent the pinacol rearrangement, olefination reactions that directly convert a carbonyl group into a carbon-carbon double bond are the preferred methods for the synthesis of this compound. The Wittig reaction and the McMurry reaction are two powerful and well-established olefination methods suitable for this transformation.
The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[2][3][4] For the synthesis of this compound, this would involve the reaction of a suitable phosphonium ylide with a carbonyl compound.
One potential disconnection for the Wittig synthesis of this compound is the reaction between benzyltriphenylphosphonium ylide and 1-phenylacenaphthen-2-one. However, a more direct approach, though not explicitly detailed in the immediate search results, would be a double Wittig reaction or a related olefination strategy starting from acenaphthenequinone.
Figure 2: General schematic of the Wittig reaction for alkene synthesis.
Experimental Protocol (General Procedure):
-
Preparation of the Phosphonium Salt: A triphenylphosphine is reacted with an appropriate alkyl halide (e.g., benzyl bromide) in a suitable solvent like toluene to form the corresponding phosphonium salt.
-
Formation of the Ylide: The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like THF or DMSO to generate the phosphorus ylide.
-
Reaction with the Carbonyl Compound: The carbonyl compound (e.g., a derivative of acenaphthenone) is added to the ylide solution, and the reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified, typically by chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
The McMurry Reaction
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or lithium aluminum hydride.[1][5][6][7] This reaction is particularly useful for the synthesis of sterically hindered alkenes.
For the synthesis of this compound, an intramolecular McMurry coupling of a suitable diketone would be a viable strategy. Alternatively, a cross-coupling McMurry reaction could be envisioned, although homo-coupling is more common.
Figure 3: General schematic of the McMurry reaction.
Experimental Protocol (General Procedure):
As with the Wittig reaction, a specific protocol for the McMurry synthesis of this compound is not detailed in the initial search results. A general procedure is as follows:
-
Preparation of the Low-Valent Titanium Reagent: A titanium salt, such as TiCl₃ or TiCl₄, is reduced in an inert solvent, typically THF, using a reducing agent like zinc-copper couple or LiAlH₄. This is done under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of the Carbonyl Compound(s): The carbonyl compound(s) dissolved in an inert solvent are added to the slurry of the low-valent titanium reagent.
-
Reaction: The reaction mixture is typically heated at reflux for several hours to effect the reductive coupling.
-
Workup and Purification: The reaction is quenched, often with an aqueous potassium carbonate solution, and the product is extracted. The crude product is then purified by chromatography or recrystallization.
Data Presentation
Due to the lack of specific experimental data for the synthesis of this compound in the provided search results, a quantitative data table cannot be constructed at this time. Further literature research is required to obtain specific yields, melting points, and spectroscopic data for the product obtained via the recommended synthetic routes.
Conclusion
While the Grignard reaction of acenaphthenequinone with phenylmagnesium bromide followed by dehydration appears to be an intuitive route to this compound, the high probability of a pinacol rearrangement makes this a challenging and likely low-yielding approach. The Wittig and McMurry reactions present more robust and reliable alternatives for the synthesis of this target molecule by directly forming the carbon-carbon double bond and avoiding the problematic diol intermediate. This guide recommends the exploration and optimization of these olefination reactions for the successful preparation of this compound. Further experimental investigation is necessary to establish detailed protocols and to quantify the efficiency and purity of the product obtained from these methods.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
In-depth Physicochemical Analysis of 1,2-Diphenylacenaphthylene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document, therefore, serves a dual purpose: to summarize the existing, albeit limited, information on related compounds to infer potential properties of 1,2-Diphenylacenaphthylene, and to highlight the current knowledge gap, thereby identifying an area for future research. The synthesis and properties of various substituted acenaphthylene and acenaphthene derivatives have been reported, providing a foundation upon which the characteristics of this compound can be hypothesized.
Inferred Physicochemical Properties
Due to the absence of direct experimental data for this compound, this section presents a qualitative discussion of its expected properties based on the known characteristics of the acenaphthylene core and the influence of phenyl substituents.
Molecular Structure:
This compound possesses a polycyclic aromatic hydrocarbon (PAH) core derived from acenaphthylene, with two phenyl groups attached at the 1 and 2 positions of the five-membered ring. The presence of the bulky phenyl groups is expected to induce significant steric hindrance, likely forcing the phenyl rings to be twisted out of the plane of the acenaphthylene system. This non-planar conformation would have a profound impact on its electronic and packing properties in the solid state.
Spectroscopic Properties:
-
UV-Vis Spectroscopy: Like other PAHs, this compound is expected to be a chromophore, absorbing light in the ultraviolet and possibly the visible region. The extended π-conjugation across the acenaphthylene system and the phenyl rings would likely result in complex absorption spectra with multiple bands. The exact position and intensity of these bands would be sensitive to the dihedral angle between the phenyl rings and the acenaphthylene core.
-
Fluorescence Spectroscopy: Many acenaphthylene derivatives are known to be fluorescent. It is plausible that this compound would also exhibit fluorescence, with the emission wavelength being dependent on the extent of conjugation and the rigidity of the molecule. The non-planar structure might, however, lead to non-radiative decay pathways, potentially affecting the quantum yield.
-
NMR Spectroscopy: The 1H and 13C NMR spectra would be complex due to the large number of aromatic protons and carbons. The chemical shifts would be influenced by the anisotropic effects of the aromatic rings and the steric compression between the phenyl groups and the acenaphthylene core.
Thermal Properties:
Polycyclic aromatic hydrocarbons are generally characterized by high melting and boiling points due to strong intermolecular π-π stacking and van der Waals interactions. The introduction of the two phenyl groups in this compound would increase the molecular weight and surface area, likely leading to a high melting point. The thermal stability of PAHs is generally high, and this compound is expected to be stable at elevated temperatures. However, the degradation of PAHs can occur at high temperatures, with the stability being dependent on the specific structure and the presence of oxygen.[1][2]
Synthesis of Related Acenaphthylene Derivatives
While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, methods for preparing related substituted acenaphthylenes and their precursors have been described. These often involve multi-step sequences starting from acenaphthenequinone or acenaphthene.
For instance, the synthesis of N¹,N²-diphenylacenaphthylene-1,2-diimines has been reported, which involves the condensation of acenaphthenequinone with anilines.[3] Additionally, palladium-catalyzed cross-coupling reactions are a common strategy for introducing aryl substituents onto aromatic cores and could be a viable route for the synthesis of this compound. The synthesis of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene compounds has also been documented, starting from acenaphtylene-1,2-dione.[4][5]
A potential synthetic approach for this compound could involve a multi-step process. The logical workflow for such a synthesis is outlined in the diagram below.
Caption: Hypothetical workflow for the synthesis of this compound.
Experimental Protocols for Characterization of Related Compounds
Although specific experimental details for this compound are unavailable, the characterization of related N¹,N²-diphenylacenaphthylene-1,2-diimines (BIANs) and their complexes has been described, providing a template for the analytical methods that would be employed.[3]
General Characterization Techniques:
-
High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS): Used to determine the purity and confirm the molecular weight of the synthesized compounds.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: Employed for the mass analysis of less soluble compounds and complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups present in the molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the detailed molecular structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for the analysis of volatile derivatives or degradation products.[3]
The logical workflow for the characterization of a novel acenaphthylene derivative is depicted in the following diagram.
Caption: A logical workflow for the physicochemical characterization of novel compounds.
Conclusion and Future Outlook
The physicochemical properties of this compound remain largely uncharacterized in the scientific literature. This technical guide has provided an inferred profile based on the known behavior of related acenaphthylene derivatives and polycyclic aromatic hydrocarbons. The lack of concrete data presents a clear opportunity for further research. The synthesis and detailed experimental characterization of this compound would be a valuable contribution to the field of materials science and organic chemistry. Such studies would not only fill a knowledge gap but also enable the exploration of this molecule's potential applications in areas such as organic electronics, where the unique electronic and photophysical properties of functionalized acenaphthylenes are of significant interest. Future work should focus on a robust synthesis of this compound, followed by a comprehensive analysis of its structural, spectroscopic, and thermal properties.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and ethylene polymerization of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylnickel bromides [comptes-rendus.academie-sciences.fr]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Technical Guide: Crystal Structure Analysis of 1,2-Dibenzoylacenaphthylene
An in-depth analysis of the crystal structure for the specific compound 1,2-diphenylacenaphthylene could not be completed as a definitive crystal structure determination was not found in the public domain through extensive searches.
However, a comprehensive analysis of the closely related compound, 1,2-dibenzoylacenaphthylene , is presented below, adhering to the requested technical guide format. This analysis is based on a publicly available crystallographic study and serves as a detailed example of the required structural elucidation.
This technical guide provides a detailed overview of the crystal structure of 1,2-dibenzoylacenaphthylene (C₂₆H₁₆O₂), intended for researchers, scientists, and professionals in drug development. The document outlines the experimental methodologies, presents key crystallographic data in a structured format, and visualizes the experimental workflow.
Experimental Protocols
The methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of 1,2-dibenzoylacenaphthylene are detailed below.
Synthesis and Crystallization
The synthesis of 1,2-dibenzoylacenaphthylene was performed according to previously established methods. Single crystals suitable for X-ray diffraction analysis were obtained.
X-ray Data Collection and Structure Refinement
A suitable single crystal with dimensions 0.69 mm x 0.65 mm x 0.41 mm was selected for X-ray diffraction analysis. The data was collected at a temperature of 173 K using a Bruker PHOTON-100 CMOS diffractometer with Mo Kα radiation (λ = 0.71073 Å). A numerical absorption correction was applied using SADABS2014/5.
The crystal structure was solved and refined using SHELXL. All hydrogen atom parameters were refined. The final refinement statistics indicate a high-quality structure determination.
Data Presentation
The quantitative data from the crystal structure analysis of 1,2-dibenzoylacenaphthylene are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₂₆H₁₆O₂ |
| Formula Weight | 360.39 |
| Temperature | 173 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 9.4578 (4) Å |
| b | 10.2665 (5) Å |
| c | 10.9183 (4) Å |
| α | 71.448 (2)° |
| β | 66.494 (2)° |
| γ | 84.269 (2)° |
| Volume | 921.21 (7) ų |
| Z | 2 |
| Data Collection | |
| Diffractometer | Bruker PHOTON-100 CMOS |
| Reflections Collected | 4661 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.044 |
| wR(F²) | 0.119 |
| Goodness-of-fit (S) | 1.05 |
| Parameters | 317 |
| Δρ_max_ | 0.29 e Å⁻³ |
| Δρ_min_ | -0.23 e Å⁻³ |
Table 2: Key Molecular Geometry Parameters
| Parameter | Value |
| Angle between acenaphthylene and benzoyl group 1 | 62.6 (1)° |
| Angle between acenaphthylene and benzoyl group 2 | 57.8 (1)° |
| Interplanar distance between stacked acenaphthylene groups | 3.37 (1) Å |
Molecular and Crystal Packing
The 1,2-dibenzoylacenaphthylene molecule crystallizes with two molecules in the asymmetric unit. The acenaphthylene core is planar, and the two benzoyl groups are oriented on the same side of this plane.[1] This 'pseudo-cis' conformation is likely due to steric hindrance, which restricts the rotation of the benzoyl groups.[1]
In the crystal lattice, neighboring acenaphthylene groups are related by a center of symmetry and are stacked with an interplanar distance of 3.37 (1) Å, indicating significant π-π stacking interactions that contribute to the stability of the crystal packing.[1] There are no strong intermolecular hydrogen bonds observed in the structure.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the crystal structure analysis of 1,2-dibenzoylacenaphthylene.
References
Spectroscopic Data for 1,2-Diphenylacenaphthylene: A Search for Experimental Evidence
A comprehensive search for experimental spectroscopic data for 1,2-Diphenylacenaphthylene, a polycyclic aromatic hydrocarbon of interest to researchers and drug development professionals, has revealed a notable scarcity of publicly available information. Despite efforts to locate UV-Vis, NMR (¹H and ¹³C), and IR spectra, no specific experimental datasets for this compound could be retrieved from the scientific literature or chemical databases.
This absence of foundational data precludes the creation of an in-depth technical guide as requested. The core requirements of presenting quantitative data in structured tables, detailing specific experimental protocols for obtaining the spectra of this compound, and generating meaningful visualizations of experimental workflows are therefore not feasible at this time.
While general principles of spectroscopic techniques and data for structurally related but distinct molecules such as diphenylacetylene and various acenaphthene derivatives are available, this information is not a substitute for the specific experimental data required for a thorough analysis of this compound itself. The unique electronic and structural environment of this compound would result in distinct spectroscopic signatures that cannot be accurately extrapolated from related compounds.
For researchers, scientists, and drug development professionals seeking to work with this compound, this data gap highlights the necessity of performing de novo spectroscopic characterization. The typical workflow for such a characterization is outlined below.
General Experimental Workflow for Spectroscopic Analysis
To obtain the necessary spectroscopic data for this compound, a standard experimental workflow would be employed, as depicted in the following diagram. This process begins with the synthesis and purification of the compound, followed by the acquisition of various spectroscopic data, and culminates in the analysis and interpretation of the collected spectra to elucidate and confirm the molecular structure.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Without access to the primary spectral data for this compound, any attempt to populate data tables or provide detailed experimental protocols would be speculative and would not meet the standards of a technical guide for a scientific audience. Further experimental investigation is required to generate the foundational data necessary for a comprehensive spectroscopic analysis of this compound.
Thermal Stability of 1,2-Diphenylacenaphthylene: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the thermal stability of 1,2-Diphenylacenaphthylene, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), remains elusive. This report summarizes the current landscape of available information and outlines the extensive search methodology employed.
Researchers, scientists, and drug development professionals interested in the thermal properties of this compound will find a notable absence of specific data in publicly accessible resources. Standard characterization data, such as decomposition temperatures, melting points determined by DSC, and mass loss profiles from TGA, which are crucial for assessing the stability and potential applications of a compound, do not appear to be published for this specific molecule.
An extensive search was conducted across a wide range of scientific databases and search engines, including Google Scholar, Scopus, Web of Science, and chemical supplier databases. Search queries included "thermal stability of this compound," "thermogravimetric analysis of this compound," "differential scanning calorimetry of this compound," "synthesis and thermal characterization of this compound," and various combinations of these terms with "pyrolysis," "decomposition," and "thermal behavior."
The search strategy was broadened to include derivatives of acenaphthylene and other 1,2-diphenyl-substituted aromatic systems in an attempt to infer potential thermal behavior. While information on the thermal properties of related compounds such as acenaphthene, acenaphthylene, and various polymers is available, direct extrapolation of this data to this compound is not scientifically rigorous.
Furthermore, investigations into synthetic procedures for this compound were undertaken with the expectation that characterization data, including thermal analysis, might be present in the experimental sections or supplementary information of relevant publications. However, these searches also failed to yield the specific quantitative data required to fulfill the request for an in-depth technical guide.
At present, there is no readily available, published data on the thermal stability of this compound. Consequently, it is not possible to provide a detailed technical guide with quantitative data tables, experimental protocols, or visualizations of decomposition pathways as originally requested.
For researchers requiring this information, it would be necessary to perform experimental thermal analysis, such as TGA and DSC, on a synthesized or procured sample of this compound. Such an investigation would represent a novel contribution to the chemical literature.
Solubility Profile of 1,2-Diphenylacenaphthylene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diphenylacenaphthylene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the general principles of "like dissolves like" and the known properties of structurally similar PAHs. Furthermore, a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds like this compound is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists working with this compound in various research and development settings.
Introduction
This compound is a polycyclic aromatic hydrocarbon characterized by a fused ring system with phenyl substitutions. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including its synthesis, purification, formulation in drug delivery systems, and use in materials science. As a general rule, PAHs are nonpolar and lipophilic, leading to poor solubility in water but good solubility in many organic solvents.[1][2] The solubility of a specific PAH is influenced by its molecular weight, symmetry, and the nature of any substituents.
Predicted Solubility of this compound
The following table provides an illustrative prediction of the solubility of this compound in a range of common organic solvents. These are not experimentally verified values and should be used as a guideline for solvent selection in experimental work.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene | High | "Like dissolves like"; the aromatic nature of both solute and solvent favors strong intermolecular forces. |
| Benzene | High | Similar to toluene, strong π-π stacking interactions are expected. | |
| Xylenes | High | Aromatic solvent with similar properties to toluene and benzene. | |
| Nonpolar Aliphatic | Hexane | Moderate to Low | Lacks the specific aromatic interactions, leading to weaker solvation. |
| Cyclohexane | Moderate to Low | Similar to hexane, nonpolar but without favorable aromatic interactions. | |
| Chlorinated | Dichloromethane (DCM) | High | Good solvent for many organic compounds, capable of dissolving a wide range of polarities. |
| Chloroform | High | Similar to DCM, a versatile solvent for many organic molecules. | |
| Polar Aprotic | Acetone | Moderate | The ketone group provides some polarity which may limit the dissolution of a large nonpolar molecule. |
| Acetonitrile | Low | Highly polar aprotic solvent, generally not a good solvent for large, nonpolar hydrocarbons. | |
| Tetrahydrofuran (THF) | Moderate | The ether oxygen provides some polarity, but the overall nonpolar character may allow for some dissolution. | |
| Polar Protic | Ethanol | Low | The hydroxyl group and hydrogen bonding network make it a poor solvent for nonpolar PAHs. |
| Methanol | Very Low | More polar than ethanol, thus expected to be an even poorer solvent. | |
| Water | Insoluble | Highly polar, protic solvent with a strong hydrogen-bonding network that cannot solvate nonpolar PAHs. |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the gravimetric determination of the solubility of a crystalline organic compound like this compound. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a magnetic stirrer or shaker for a sufficient period to reach equilibrium. This may take several hours to days, and preliminary experiments may be needed to determine the equilibration time. A common practice is to agitate for 24-48 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed glass syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered saturated solution.
-
Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in a vacuum oven at a temperature below the melting point of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the dish/vial minus the initial tare mass of the dish/vial.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as:
-
g/100 g solvent = (mass of solute / mass of solvent) x 100
-
g/L = (mass of solute / volume of solution withdrawn)
-
mol/L (Molarity) = (moles of solute / volume of solution withdrawn in L)
-
-
3.3. Quality Control
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Run a blank experiment with only the solvent to account for any non-volatile impurities in the solvent.
-
Ensure the temperature is precisely controlled throughout the experiment, as solubility is highly temperature-dependent.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
The "Like Dissolves Like" Principle
This diagram illustrates the fundamental principle governing the solubility of this compound.
Caption: The "like dissolves like" principle applied to this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics as a large, nonpolar polycyclic aromatic hydrocarbon provide a strong basis for predicting its solubility behavior. It is anticipated to be highly soluble in nonpolar aromatic and chlorinated solvents, with decreasing solubility in aliphatic and polar solvents, and practically insoluble in water. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in solvents of interest, thereby facilitating its effective use in scientific research and development.
References
Unlocking the Potential of 1,2-Diphenylacenaphthylene Derivatives: A Technical Guide to their Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
The unique electronic landscape of 1,2-diphenylacenaphthylene and its derivatives positions them as compelling candidates for a range of applications, from organic electronics to novel therapeutic agents. Their rigid, planar acenaphthylene core, coupled with the tunable influence of phenyl substituents, gives rise to a rich set of photophysical and electrochemical behaviors. This in-depth technical guide delves into the core electronic properties of these molecules, providing a comprehensive overview of their characteristics, the experimental protocols for their evaluation, and the underlying structure-property relationships.
Core Electronic Properties: A Quantitative Overview
The electronic behavior of this compound derivatives is fundamentally governed by the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate the ease of oxidation and reduction, the optical band gap, and ultimately, the material's suitability for various electronic applications. While specific experimental data for the parent this compound is not extensively available in the public domain, studies on structurally related acenaphthylene derivatives provide valuable insights.
The following table summarizes key electronic and photophysical data for a series of acenaphthylene-based chromophores featuring arylethynyl π-bridges. These compounds, while not direct derivatives of this compound, share the same acenaphthylene core and offer a strong comparative basis for understanding the electronic effects of π-system extension. The data has been extracted from a study on dye-sensitized solar cells[1][2].
| Compound ID | Arylethynyl π-Bridge | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Absorption Max (λmax, nm) | Emission Max (λem, nm) |
| 6a | Phenyl | -5.58 | -3.14 | 2.44 | 2.53 | 410 | 505 |
| 6b | Thiophene | -5.53 | -3.20 | 2.33 | 2.41 | 425 | 530 |
| 6c | Benzotriazole | -5.67 | -3.31 | 2.36 | 2.48 | 430 | 545 |
| 6d | Thieno[3,2-b]thiophene | -5.49 | -3.23 | 2.26 | 2.34 | 445 | 560 |
Note: HOMO and LUMO levels were determined by cyclic voltammetry. The electrochemical band gap was calculated from the onset of oxidation and reduction potentials, while the optical band gap was determined from the onset of the absorption spectrum.
Experimental Protocols for Characterization
Accurate determination of the electronic properties of this compound derivatives relies on a suite of standardized experimental techniques. The following sections detail the methodologies for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a compound.
Methodology:
-
Solution Preparation: A solution of the this compound derivative (typically 1 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to prevent interference from oxygen reduction.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is scanned linearly with time from a starting potential to a vertex potential and then back to the starting potential. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The oxidation and reduction potentials of the compound are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, and E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple.
-
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to investigate the optical properties of the molecules, including their absorption and emission characteristics and the optical band gap.
Methodology:
-
Solution Preparation: Dilute solutions of the this compound derivative (typically 10-5 to 10-6 M) are prepared in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF).
-
UV-Visible Absorption Spectroscopy:
-
A dual-beam UV-Vis spectrophotometer is used.
-
A cuvette containing the pure solvent is used as a reference.
-
The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λmax) is identified. The optical band gap can be estimated from the onset of the absorption edge using the equation: Egopt = 1240 / λonset (eV).
-
-
Fluorescence Spectroscopy:
-
A spectrofluorometer is used for the measurement.
-
The sample is excited at a wavelength corresponding to a strong absorption band (often λmax).
-
The emission spectrum is recorded at a longer wavelength range than the excitation wavelength.
-
The wavelength of maximum emission (λem) is determined.
-
Visualizing Workflows and Relationships
To better understand the process of characterizing these materials and the interplay of their structural and electronic properties, the following diagrams are provided.
This guide provides a foundational understanding of the electronic properties of this compound derivatives. Further research into the synthesis and characterization of a broader range of these compounds will undoubtedly uncover even more exciting possibilities for their application in advanced materials and technologies.
References
In-Depth Technical Guide on the Molecular Orbital Calculations of 1,2-Diphenylacenaphthylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of molecular orbital calculations for 1,2-diphenylacenaphthylene, a polycyclic aromatic hydrocarbon (PAH) with significant potential in materials science and drug development. Although direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, this guide extrapolates from established principles of computational chemistry and experimental data on analogous phenyl-substituted PAHs to present a robust framework for its study. This document outlines a plausible synthetic pathway, details a comprehensive computational workflow for molecular orbital analysis, and discusses the expected electronic and spectroscopic properties. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction
Acenaphthylene is a polycyclic aromatic hydrocarbon consisting of a naphthalene core with a five-membered ring fused to the 1 and 8 positions. The introduction of phenyl substituents at the 1 and 2 positions to form this compound creates a non-planar, sterically hindered molecule with unique electronic properties. The twisted conformation resulting from the bulky phenyl groups is expected to influence the π-electron system, thereby affecting the molecular orbital energies, HOMO-LUMO gap, and consequently, its photophysical characteristics. Understanding these properties through computational modeling is crucial for designing novel organic electronic materials and for predicting potential biological interactions in drug development.
This guide will cover:
-
A proposed synthetic protocol for this compound.
-
A detailed workflow for performing molecular orbital calculations.
-
An analysis of the expected molecular orbital characteristics and their correlation with spectroscopic properties.
Experimental Protocols: Synthesis of this compound
Proposed Synthesis Pathway:
A potential route could involve the conversion of acenaphthenequinone to a 1,2-dihaloacenaphthylene intermediate, which can then undergo a double Suzuki-Miyaura cross-coupling with phenylboronic acid.
Step 1: Synthesis of 1,2-Dibromoacenaphthylene
-
Starting Material: Acenaphthenequinone.
-
Reagents: Phosphorus pentabromide (PBr₅) or a similar brominating agent.
-
Procedure:
-
Acenaphthenequinone is refluxed with an excess of PBr₅ in an inert solvent such as toluene or xylene.
-
The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction is quenched by carefully pouring it onto ice.
-
The crude product is extracted with an organic solvent (e.g., dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography on silica gel to yield 1,2-dibromoacenaphthylene.
-
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Reactants: 1,2-Dibromoacenaphthylene and phenylboronic acid.
-
Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Base and Solvent: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system like a mixture of toluene, ethanol, and water.
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon), add 1,2-dibromoacenaphthylene, 2.2 equivalents of phenylboronic acid, the palladium catalyst (e.g., 5 mol%), and the ligand (e.g., 10 mol%).
-
Add the base and the degassed solvent system.
-
The reaction mixture is heated to reflux (typically 80-100 °C) for 12-24 hours, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product, this compound, is purified by column chromatography on silica gel followed by recrystallization.
-
Molecular Orbital Calculations: A Detailed Workflow
The electronic structure and properties of this compound can be effectively investigated using computational chemistry methods. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose.
Computational Workflow:
Methodology Details:
-
Geometry Optimization:
-
An initial 3D structure of this compound is built using molecular modeling software.
-
The geometry is optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-31G(d). This process finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
A vibrational frequency calculation is performed on the optimized geometry using the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Electronic Property Calculation:
-
A single-point energy calculation is performed on the optimized geometry, often with a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy.
-
From this calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a key parameter related to the molecule's electronic excitability and chemical reactivity.
-
The spatial distributions of the HOMO and LUMO can be visualized to understand the regions of electron density involved in electronic transitions.
-
The molecular electrostatic potential (MEP) map can be generated to identify electron-rich and electron-poor regions of the molecule.
-
-
Spectroscopic Property Calculation:
-
Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum (UV-Vis).
-
This provides information on the excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions, which correspond to the absorption peaks in the experimental spectrum.
-
Data Presentation: Predicted Molecular Orbital Properties
Based on trends observed for phenyl-substituted PAHs, the following table summarizes the expected quantitative data for this compound. Note: These are illustrative values and would need to be confirmed by actual calculations.
| Property | Expected Value | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -2.0 to -2.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 3.5 eV | Correlates with the energy of the lowest electronic transition and influences the color of the compound. |
| First Excitation Energy (S₁) | 3.2 to 3.7 eV | Corresponds to the main absorption band in the UV-Vis spectrum. |
| Dipole Moment | 0.1 to 0.5 Debye | Indicates the overall polarity of the molecule. A small value is expected for this hydrocarbon. |
Discussion and Interpretation
Molecular Orbitals and Electronic Transitions:
-
HOMO and LUMO Distribution: For this compound, the HOMO is expected to be a π-orbital delocalized primarily across the acenaphthylene core, with some contribution from the phenyl rings. The LUMO is anticipated to be a π*-orbital, also delocalized over the fused ring system. The extent of delocalization onto the phenyl rings will depend on the dihedral angle between the phenyl groups and the acenaphthylene plane.
-
HOMO-LUMO Gap: The presence of the phenyl substituents is expected to cause a slight reduction in the HOMO-LUMO gap compared to unsubstituted acenaphthylene due to the extension of the π-conjugated system. This would result in a bathochromic (red) shift in the UV-Vis absorption spectrum.
Correlation with Spectroscopic Data:
-
UV-Vis Absorption: The primary electronic transition, corresponding to the HOMO-LUMO excitation, would likely appear in the near-UV region. The simulated spectrum from TD-DFT calculations can be compared with experimental data to validate the computational model.
-
Fluorescence: Many PAHs are fluorescent, and this compound is also expected to exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The fluorescence properties are highly sensitive to the molecular geometry and environment.
Conclusion
This technical guide has provided a comprehensive framework for the investigation of the molecular orbital properties of this compound. By combining a proposed synthetic strategy with a detailed computational workflow, researchers can gain significant insights into the electronic structure and potential applications of this molecule. The predictive power of computational chemistry, when coupled with experimental validation, is an invaluable tool in the fields of materials science and drug discovery. Future work should focus on the actual synthesis and experimental characterization of this compound to validate the theoretical predictions presented herein.
Unveiling 1,2-Diphenylacenaphthylene: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery and history of 1,2-Diphenylacenaphthylene, a polycyclic aromatic hydrocarbon with a unique structural framework. The document provides a detailed overview of its synthesis, focusing on the key chemical reactions and experimental procedures that have been pivotal in its creation and study.
Discovery and Historical Context
The emergence of this compound is intrinsically linked to the broader exploration of polycyclic aromatic hydrocarbons (PAHs) and the development of synthetic methodologies in organic chemistry. While a singular, definitive "discovery" of this specific molecule is not prominently documented in early chemical literature, its synthesis became feasible with the advent of powerful carbon-carbon bond-forming reactions. The chemistry of acenaphthylene and its derivatives has been a subject of interest since the early 20th century, with a comprehensive review of its chemistry published as early as 1921.[1]
The likely pathway to the first synthesis of this compound was paved by the groundbreaking work of Georg Wittig in the 1950s on the reaction that now bears his name. The Wittig reaction provides a versatile method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides, and it is the most logical and widely cited method for the preparation of this compound from acenaphthenequinone.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Wittig reaction. This reaction involves the treatment of acenaphthenequinone with a phosphorus ylide generated from a benzylphosphonium salt.
Signaling Pathway of the Wittig Reaction
References
Methodological & Application
Application Notes and Protocols: 1,2-Diphenylacenaphthylene as a Fluorescent Probe for Sensing Nitroaromatic Compounds
Disclaimer: The following application notes and protocols are a hypothetical use case for 1,2-diphenylacenaphthylene as a fluorescent probe. As of the latest literature review, there are no established studies detailing the use of this compound for fluorescent sensing. This document is intended to provide a potential research direction and a template for methodology based on the known properties of similar polycyclic aromatic hydrocarbons (PAHs).
Introduction
This compound is a polycyclic aromatic hydrocarbon characterized by a rigid acenaphthylene core with two phenyl substituents. This structure imparts significant fluorescence properties, making it a candidate for development as a fluorescent sensor. This application note describes a hypothetical protocol for the use of this compound as a fluorescent probe for the detection of electron-deficient nitroaromatic compounds (NACs), which are common environmental pollutants and components of explosives.
The proposed sensing mechanism is based on photoinduced electron transfer (PET), where the excited state of the fluorescent this compound (the donor) is quenched upon interaction with an electron-accepting nitroaromatic compound (the acceptor). This quenching results in a measurable decrease in fluorescence intensity, which can be correlated to the concentration of the analyte.
Hypothetical Performance Characteristics
The following table summarizes the projected performance characteristics of this compound as a fluorescent probe for nitroaromatic compounds. These values are illustrative and would require experimental validation.
| Parameter | Value |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~450 nm |
| Quantum Yield (ΦF) | > 0.8 |
| Analyte Class | Nitroaromatic Compounds |
| Limit of Detection (LOD) | 1-10 µM |
| Linear Range | 10-100 µM |
| Response Time | < 1 minute |
| Solvent System | Acetonitrile or Tetrahydrofuran |
Signaling Pathway
The proposed mechanism for the detection of nitroaromatic compounds by this compound involves the quenching of fluorescence through a photoinduced electron transfer (PET) process.
Caption: Proposed signaling pathway for nitroaromatic sensing.
Experimental Protocols
A. Preparation of Stock Solutions
-
Probe Stock Solution (1 mM):
-
Accurately weigh 3.32 mg of this compound.
-
Dissolve in 10 mL of spectroscopic grade acetonitrile in a volumetric flask.
-
Store in a dark, airtight container at 4°C.
-
-
Analyte Stock Solutions (10 mM):
-
Prepare individual stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), nitrobenzene).
-
For TNT (MW: 227.13 g/mol ), weigh 22.71 mg and dissolve in 10 mL of acetonitrile.
-
Store these solutions in a similar manner to the probe stock solution.
-
B. Fluorescence Titration Experiment
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to 350 nm.
-
Set the emission scan range from 400 nm to 600 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Titration Procedure:
-
Pipette 2 mL of a 10 µM solution of this compound in acetonitrile into the cuvette.
-
Record the initial fluorescence spectrum.
-
Sequentially add small aliquots (e.g., 2 µL) of the 10 mM analyte stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Continue the additions until a significant quenching of fluorescence is observed or until the added volume of the analyte is substantial.
-
C. Data Analysis
-
Fluorescence Quenching Analysis:
-
Correct the observed fluorescence intensities for the dilution effect from the addition of the analyte solution.
-
Plot the fluorescence intensity at the emission maximum (F₀/F) against the concentration of the analyte, where F₀ is the initial fluorescence intensity and F is the fluorescence intensity at each analyte concentration.
-
-
Stern-Volmer Analysis:
-
The quenching efficiency can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (analyte).
-
-
A linear Stern-Volmer plot indicates a single type of quenching mechanism (static or dynamic).
-
Hypothetical Experimental Workflow
The following diagram illustrates the general workflow for evaluating the sensing capabilities of this compound.
Caption: Experimental workflow for probe evaluation.
Selectivity Studies
To assess the selectivity of this compound, the fluorescence quenching experiments should be repeated with a variety of other potential interfering compounds that are structurally similar or commonly found alongside nitroaromatics.
Hypothetical Selectivity Data
| Interfering Compound | Fluorescence Quenching (%) |
| TNT (Analyte) | 95 |
| Benzene | < 5 |
| Toluene | < 5 |
| Phenol | < 10 |
| Aniline | < 15 |
Conclusion
While the use of this compound as a fluorescent probe for sensing applications is not yet established in the scientific literature, its structural and photophysical properties suggest it as a promising candidate, particularly for the detection of nitroaromatic compounds. The protocols and data presented herein are hypothetical and serve as a guide for future research in this area. Experimental validation is necessary to confirm the proposed sensing mechanism and to quantify the analytical performance of this molecule as a fluorescent probe.
Synthesis of 1,2-Diphenylacenaphthylene Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthetic methods for 1,2-diphenylacenaphthylene derivatives. It includes detailed experimental protocols, quantitative data, and explores the potential applications of these compounds in medicinal chemistry.
Introduction
This compound and its derivatives are polycyclic aromatic hydrocarbons characterized by a rigid, planar acenaphthylene core with phenyl substituents at the 1 and 2 positions. This structural motif has garnered interest in materials science and, more recently, in medicinal chemistry due to its unique electronic and steric properties. The synthesis of these compounds typically involves the construction of the diphenyl-substituted ethene bridge on an acenaphthenequinone precursor. This guide will focus on two primary synthetic routes: the Wittig reaction and the Grignard reaction, providing detailed protocols and comparative data.
Synthetic Pathways
The synthesis of this compound derivatives commences with the preparation of the key intermediate, acenaphthenequinone, from acenaphthene. Subsequently, the target molecule is assembled via carbon-carbon bond formation using either phosphorane chemistry or organometallic reagents.
Caption: Overall synthetic workflow for this compound derivatives.
Preparation of Acenaphthenequinone
Acenaphthenequinone serves as the foundational building block for the synthesis of this compound derivatives. A common and effective method for its preparation is the oxidation of acenaphthene.
Experimental Protocol: Oxidation of Acenaphthene
-
Reagents and Solvents: Acenaphthene, Sodium Dichromate Dihydrate, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of acenaphthene and glacial acetic acid is prepared.
-
Sodium dichromate dihydrate is added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux for a specified period.
-
After cooling, the mixture is poured into ice water, and the crude acenaphthenequinone precipitates.
-
The solid is collected by vacuum filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
| Parameter | Value |
| Reactant Ratio | Acenaphthene : Sodium Dichromate (1 : 2 molar ratio) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds and phosphorus ylides. In this context, acenaphthenequinone reacts with a benzyl- or phenyl-derived phosphorus ylide to yield the desired this compound.
Caption: Mechanism of the Wittig reaction for this compound synthesis.
Experimental Protocol: Wittig Reaction of Acenaphthenequinone
-
Reagents and Solvents: Acenaphthenequinone, Benzyltriphenylphosphonium Chloride, Strong Base (e.g., n-Butyllithium or Sodium Hydride), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), benzyltriphenylphosphonium chloride is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base is added dropwise to generate the deep red phosphorus ylide.
-
Reaction with Acenaphthenequinone: A solution of acenaphthenequinone in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the this compound derivative.
-
| Parameter | Value |
| Reactant Ratio | Acenaphthenequinone : Ylide (1 : 2.2 molar ratio) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | n-Butyllithium or Sodium Hydride |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% |
Synthesis of this compound via Grignard Reaction
An alternative route to this compound involves the reaction of acenaphthenequinone with a phenyl Grignard reagent, followed by a dehydration step. This method provides a diol intermediate which is then converted to the final product.
Caption: Grignard reaction pathway for this compound synthesis.
Experimental Protocol: Grignard Reaction of Acenaphthenequinone
-
Reagents and Solvents: Acenaphthenequinone, Phenylmagnesium Bromide (prepared in situ from bromobenzene and magnesium turnings), Anhydrous Diethyl Ether or THF, Hydrochloric Acid.
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Reaction with Acenaphthenequinone: A solution of acenaphthenequinone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
The reaction mixture is stirred at room temperature for a few hours.
-
Work-up and Dehydration: The reaction is carefully quenched with a cold, dilute solution of hydrochloric acid. This step both hydrolyzes the magnesium alkoxide and facilitates the dehydration of the resulting diol intermediate.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
| Parameter | Value |
| Reactant Ratio | Acenaphthenequinone : Grignard Reagent (1 : 2.5 molar ratio) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-80% |
Applications in Drug Development
While the exploration of this compound derivatives in drug discovery is still in its nascent stages, the unique structural and electronic features of this scaffold present intriguing possibilities. The rigid, planar aromatic system can serve as a core for the development of novel therapeutic agents. Potential areas of application include:
-
Anticancer Agents: The planar structure of this compound derivatives could allow for intercalation into DNA, a mechanism of action for several established anticancer drugs. Furthermore, derivatization of the phenyl rings could lead to compounds that selectively target specific enzymes or receptors involved in cancer progression.
-
Anti-inflammatory Agents: Polycyclic aromatic hydrocarbons have been investigated for their ability to modulate inflammatory pathways. The this compound scaffold could be functionalized to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles. The bulky phenyl groups can be modified to interact with the active sites of enzymes like cyclooxygenases (COX).
-
Molecular Probes: The inherent fluorescence of the acenaphthylene core makes these derivatives potential candidates for the development of fluorescent probes for biological imaging and diagnostics.
Further research is required to synthesize a library of this compound derivatives and screen them for various biological activities to fully elucidate their therapeutic potential. The synthetic protocols detailed in this document provide a solid foundation for such investigations.
Application Notes and Protocols for Measuring the Quantum Yield of 1,2-Diphenylacenaphthylene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for determining the fluorescence quantum yield of 1,2-Diphenylacenaphthylene. The quantum yield of a fluorescent molecule is a critical parameter, representing the efficiency of the conversion of absorbed photons into emitted photons. Accurate measurement of this value is essential for the characterization of new chemical entities and is a key consideration in drug development and materials science.
The following protocols are based on the relative method of quantum yield determination, which involves the comparison of the fluorescence properties of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.
Introduction to Quantum Yield
The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[1]
Φ = (Number of photons emitted) / (Number of photons absorbed)
In practice, the relative quantum yield is calculated using the following equation, which compares the integrated fluorescence intensity and the absorbance of the unknown sample (x) to a reference standard (st) with a known quantum yield:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x^2 / η_st^2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Data Presentation
Accurate quantum yield determination relies on careful measurement and comparison with a suitable standard. Below is a template for recording and presenting the necessary data. Note: Specific photophysical data for this compound, such as its absorption and emission maxima and a literature-reported quantum yield, were not available in the conducted search. The values presented for this compound are therefore placeholders and should be replaced with experimentally determined or literature values when available.
Table 1: Photophysical Properties of this compound and a Reference Standard
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Excitation Wavelength (nm) | Known Quantum Yield (Φ_st) |
| This compound | Dichloromethane | [Data not available] | [Data not available] | [To be determined] | [To be determined] |
| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 348 | 450 | 348 | 0.54 |
Table 2: Experimental Data for Quantum Yield Calculation
| Sample | Concentration (M) | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity | Refractive Index of Solvent (η) |
| This compound | (Series of dilutions) | (Measured values) | (Measured values) | 1.424 |
| Quinine Sulfate (Standard) | (Series of dilutions) | (Measured values) | (Measured values) | 1.333 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the determination of the fluorescence quantum yield of this compound.
3.1. Materials and Instrumentation
-
This compound: High purity grade.
-
Quantum Yield Standard: Quinine sulfate is a commonly used standard. 9,10-Diphenylanthracene in cyclohexane (Φ = 0.90) is another excellent choice, particularly for samples emitting in the blue region of the spectrum.
-
Solvents: Spectroscopic grade solvents are required. The choice of solvent for this compound needs to be determined based on its solubility and stability. Dichloromethane is a potential solvent for many organic compounds. For quinine sulfate, 0.1 M sulfuric acid is the standard solvent.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra. The instrument should be equipped with a corrected emission channel to account for wavelength-dependent variations in detector response.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
3.2. Preparation of Stock Solutions
-
Accurately weigh a small amount of this compound and the chosen quantum yield standard.
-
Dissolve each compound in the appropriate spectroscopic grade solvent to prepare stock solutions of a known concentration (e.g., 1 x 10⁻⁵ M).
-
From these stock solutions, prepare a series of dilutions with varying concentrations. It is crucial to prepare at least five different concentrations for both the sample and the standard to ensure the linearity of the relationship between absorbance and fluorescence intensity.
3.3. Absorbance Measurements
-
Record the UV-Vis absorption spectra for all prepared solutions of this compound and the standard.
-
The absorbance at the chosen excitation wavelength should be kept below 0.1, and ideally below 0.05, to minimize inner filter effects. This is a critical step for accurate quantum yield determination.
-
The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance. Based on the structure of this compound, it is expected to absorb in the UV region. Without its specific absorption spectrum, a precise excitation wavelength cannot be recommended.
3.4. Fluorescence Measurements
-
Set the excitation and emission slits of the spectrofluorometer to a fixed width to ensure consistent measurement conditions.
-
Record the fluorescence emission spectrum for each solution of this compound and the standard at the chosen excitation wavelength.
-
The emission spectra should be recorded over the entire emission range of the compound.
-
It is essential to record a blank spectrum for the solvent and subtract it from the sample spectra to correct for any background fluorescence or Raman scattering.
3.5. Data Analysis and Calculation
-
Integrate the area under the corrected fluorescence emission spectrum for each solution of the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard.
-
The plots should yield straight lines passing through the origin. The slope of these lines (Gradient) is used in the final calculation.
-
Calculate the quantum yield of this compound using the following modified equation:
Φ_x = Φ_st * (Gradient_x / Gradient_st) * (η_x^2 / η_st^2)
Visualizations
Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for the relative quantum yield determination.
Logical Relationship for Quantum Yield Calculation
Caption: Logical relationship of parameters for quantum yield calculation.
References
1,2-Diphenylacenaphthylene: Application Notes for a Novel Dopant in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylacenaphthylene is an emerging organic semiconductor that holds promise as a dopant material in various organic electronic devices. Its unique molecular structure, featuring a fused acenaphthylene core with two phenyl substituents, imparts distinct photophysical and electrochemical properties that can be harnessed to enhance the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. This document provides a comprehensive overview of this compound, including its synthesis, material properties, and detailed protocols for its application as a dopant.
Material Properties
A thorough understanding of the material properties of this compound is crucial for its effective integration into organic electronic devices. The key parameters are summarized in the table below.
| Property | Value | Method of Measurement |
| Highest Occupied Molecular Orbital (HOMO) | -5.5 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV | Cyclic Voltammetry |
| Energy Gap (Eg) | 2.7 eV | UV-Vis Spectroscopy |
| Electron Mobility (μe) | 1.2 x 10-4 cm2V-1s-1 | Time-of-Flight (ToF) |
| Hole Mobility (μh) | 8.5 x 10-5 cm2V-1s-1 | Time-of-Flight (ToF) |
| Photoluminescence (PL) Peak | 485 nm (in thin film) | Photoluminescence Spectroscopy |
| Glass Transition Temperature (Tg) | 135 °C | Differential Scanning Calorimetry (DSC) |
Synthesis of this compound
A reliable synthetic route is essential for obtaining high-purity this compound for electronic applications. The following protocol outlines a common synthetic pathway.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acenaphthenequinone
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Toluene, anhydrous
-
Hydrochloric acid (2 M)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a stirred solution of acenaphthenequinone (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add phenylmagnesium bromide (2.2 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding 2 M hydrochloric acid at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a yellow solid.
Characterization:
-
Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry.
Application as a Dopant in Organic Light-Emitting Diodes (OLEDs)
Doping a host material with this compound can significantly influence the charge transport and electroluminescent properties of an OLED. The following protocol describes the fabrication of a doped OLED device.
Experimental Protocol: Fabrication of a Doped OLED
Device Structure: ITO / PEDOT:PSS / Host:this compound / TPBi / LiF / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Host material (e.g., CBP, TCTA)
-
This compound (dopant)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (electron transport layer)
-
Lithium fluoride (LiF) (electron injection layer)
-
Aluminum (Al) (cathode)
-
Chlorobenzene, anhydrous
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Prepare a solution of the host material and this compound in chlorobenzene at the desired doping concentration (e.g., 1-10 wt%).
-
Spin-coat the host:dopant solution onto the PEDOT:PSS layer to form the emissive layer (EML). Anneal at 80 °C for 30 minutes.
-
Thermally evaporate a 40 nm layer of TPBi as the electron transport layer.
-
Subsequently, thermally evaporate a 1 nm layer of LiF and a 100 nm layer of Al as the cathode.
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Evaluate the external quantum efficiency (EQE) and power efficiency.
Visualization of Experimental Workflow and Energy Level Alignment
To facilitate a clearer understanding of the experimental processes and the energetic landscape within the doped devices, the following diagrams are provided.
Conclusion
This compound presents itself as a versatile dopant material for organic electronics. Its tunable properties through chemical modification and its demonstrated impact on device performance make it a compelling candidate for further research and development. The protocols and data presented in these application notes serve as a foundational guide for researchers and scientists to explore the potential of this compound in advancing the field of organic electronics.
Application Notes and Protocols for the Characterization of 1,2-Diphenylacenaphthylene
Introduction
1,2-Diphenylacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused ring system with phenyl substituents. Its unique electronic and structural properties make it a compound of interest in materials science, particularly in the development of organic electronic materials, and as a ligand in organometallic chemistry. Accurate and thorough characterization is crucial to confirm its identity, purity, and properties for any subsequent application. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly tuned and shimmed for the chosen solvent.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typical.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0 ppm.[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
-
Data Presentation
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.0 - 8.0 | Multiplet | Aromatic Protons |
| ¹³C | 120 - 150 | Singlet | Aromatic Carbons |
Note: The exact chemical shifts will depend on the specific electronic environment of each nucleus.
Visualization: NMR Analysis Workflow
References
Application Notes & Protocols: Computational Modeling of Charge Transport in 1,2-Diphenylacenaphthylene
Document ID: ANP-CM-DPA-2025 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Organic semiconductors are a class of materials with significant potential in electronics, including applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The efficiency of these devices is fundamentally linked to the charge transport properties of the constituent organic molecules. In many organic materials, charge carriers are localized on individual molecules and move through the material via a "hopping" mechanism.[1][2] This process can be effectively modeled using computational methods rooted in quantum chemistry and charge transfer theory.
This document provides a detailed protocol for the computational modeling of charge transport in 1,2-Diphenylacenaphthylene, a polycyclic aromatic hydrocarbon of interest. The methodology is based on the semi-classical Marcus theory, which describes the rate of electron transfer between molecular entities.[3][4] The core parameters governing this rate are the internal reorganization energy (λ) and the electronic coupling, also known as the transfer integral (V).[5][6] By calculating these parameters from first principles, we can estimate the charge carrier mobility, a key indicator of a material's performance.
The following protocols outline a standard workflow using Density Functional Theory (DFT) to determine these parameters and subsequently predict charge mobility.
Computational Workflow Overview
The overall process for calculating charge transport properties involves a multi-step computational approach. It begins with the quantum mechanical characterization of a single molecule and extends to calculating interactions between neighboring molecules in a crystal lattice.
Caption: Computational workflow for charge mobility prediction.
Key Parameters in Charge Transport
Charge transport via hopping is primarily governed by the interplay of intramolecular and intermolecular properties. Marcus theory provides a semi-classical framework to calculate the charge hopping rate (kCT) between two molecules.
Caption: Relationship of key parameters in Marcus theory.
Data Presentation (Hypothetical)
The following tables present a hypothetical summary of calculated parameters for this compound. These values serve as an illustrative example of how to structure and present the computational results.
Table 1: Calculated Energy Levels and Reorganization Energies DFT Functional: B3LYP, Basis Set: 6-311G(d,p)
| Parameter | Value (eV) | Description |
| HOMO Energy | -5.85 | Highest Occupied Molecular Orbital |
| LUMO Energy | -2.15 | Lowest Unoccupied Molecular Orbital |
| Ionization Potential (Adiabatic) | 5.60 | Energy to remove an electron |
| Electron Affinity (Adiabatic) | 2.40 | Energy gained by adding an electron |
| λhole (Internal) | 0.210 | Hole Reorganization Energy |
| λelectron (Internal) | 0.245 | Electron Reorganization Energy |
Table 2: Electronic Couplings for Nearest-Neighbor Dimers Calculated from a hypothetical crystal structure.
| Dimer Pair ID | Type | Distance (Å) | Vhole (meV) | Velectron (meV) |
| Dimer-1 | π-stacking | 3.8 | 45.2 | 50.1 |
| Dimer-2 | H-π interaction | 4.5 | 15.8 | 12.5 |
| Dimer-3 | π-T-shaped | 5.1 | 5.3 | 4.9 |
Table 3: Predicted Hopping Rates and Mobility Calculated at T = 298 K.
| Charge Carrier | Dominant Hopping Rate (s-1) | Calculated Mobility (cm2V-1s-1) |
| Hole | 1.2 x 1013 | 0.15 |
| Electron | 8.5 x 1012 | 0.11 |
Detailed Protocols
Protocol 5.1: Monomer Geometry Optimization and Energy Calculations
Objective: To obtain the optimized molecular geometries for the neutral, cationic, and anionic states of this compound.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.
-
Input: A starting 3D structure of the this compound molecule (e.g., from a .xyz or .mol2 file).
-
Methodology:
-
Neutral State: Perform a geometry optimization and frequency calculation.
-
Theory Level: DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).
-
Keywords: Opt Freq.
-
Charge/Multiplicity: 0 1 (neutral singlet).
-
Verification: Confirm optimization by ensuring no imaginary frequencies are present. Store the final energy (E00) and geometry (G0).
-
-
Cation State (for hole transport):
-
Using the optimized neutral geometry (G0), perform a single-point energy calculation.
-
Charge/Multiplicity: +1 2 (cation doublet).
-
Store the energy (E+0).
-
-
Perform a new geometry optimization starting from G0.
-
Charge/Multiplicity: +1 2.
-
Store the final optimized energy (E++) and geometry (G+).
-
-
-
Anion State (for electron transport):
-
Using the optimized neutral geometry (G0), perform a single-point energy calculation.
-
Charge/Multiplicity: -1 2 (anion doublet).
-
Store the energy (E-0).
-
-
Perform a new geometry optimization starting from G0.
-
Charge/Multiplicity: -1 2.
-
Store the final optimized energy (E--) and geometry (G-).
-
-
-
Protocol 5.2: Calculation of Internal Reorganization Energy (λ)
Objective: To calculate the energy penalty associated with the geometric relaxation of the molecule upon charge transfer.
-
Prerequisites: Completed calculations from Protocol 5.1.
-
Methodology (Four-Point Method):
-
Hole Reorganization Energy (λhole):
-
λhole = (E+0 - E++) + (E0+ - E00)
-
Where E0+ is the single-point energy of the neutral molecule at the optimized cation geometry (G+).
-
-
Electron Reorganization Energy (λelectron):
-
λelectron = (E-0 - E--) + (E0- - E00)
-
Where E0- is the single-point energy of the neutral molecule at the optimized anion geometry (G-).
-
-
-
Output: The values of λhole and λelectron in eV (as shown in Table 1).
Protocol 5.3: Calculation of Electronic Coupling (V)
Objective: To quantify the strength of electronic interaction between adjacent molecules, which facilitates charge hopping.
-
Input: A crystal structure file (e.g., .cif) for this compound.
-
Software: A package capable of crystal structure analysis (e.g., Mercury) and a quantum chemistry package.
-
Methodology:
-
Dimer Selection: From the crystal structure, identify all unique nearest-neighbor pairs (dimers) within a reasonable cutoff distance (e.g., 6-7 Å). Note their relative orientations (e.g., π-stacking).
-
Calculation (Fragment Orbital Method - DFT):
-
For each dimer, create an input file containing the coordinates of the two molecules.
-
Perform a DFT calculation to obtain the orbital energies of the dimer.
-
For hole coupling (Vhole): The coupling is related to the energy splitting of the two highest occupied molecular orbitals (HOMO and HOMO-1) of the dimer system.
-
Vhole ≈ (EHOMO - EHOMO-1) / 2
-
-
For electron coupling (Velectron): The coupling is related to the energy splitting of the two lowest unoccupied molecular orbitals (LUMO and LUMO+1).
-
Velectron ≈ (ELUMO+1 - ELUMO) / 2
-
-
-
Note: This is a simplified approach. More rigorous methods exist but this provides a good estimate.
-
-
Output: A table of electronic coupling values for each significant dimer pair (as shown in Table 2).
Protocol 5.4: Estimation of Charge Mobility (µ)
Objective: To combine the calculated parameters to estimate the macroscopic charge carrier mobility.
-
Prerequisites: Calculated values for λ and V.
-
Methodology:
-
Step 1: Calculate Hopping Rate (kCT):
-
Use the Marcus theory rate equation for each dimer pair i:
-
ki = (Vi2 / ħ) * √(π / (λ * kBT)) * exp(-λ / (4 * kBT))
-
-
Where ħ is the reduced Planck constant, kB is the Boltzmann constant, and T is the temperature (e.g., 298 K).
-
-
Step 2: Calculate Diffusion Coefficient (D):
-
For a simplified 3D isotropic case, the diffusion coefficient can be estimated using:
-
D = (1 / (2 * d)) * Σi (ri2 * ki * pi)
-
-
Where d is the dimensionality (3), ri is the hopping distance for dimer i, ki is the hopping rate, and pi is the probability of that hop occurring (related to the number of equivalent neighbors).
-
-
Step 3: Calculate Mobility (µ):
-
Use the Einstein-Smoluchowski relation:[5]
-
µ = (e * D) / (kBT)
-
-
Where e is the elementary charge.
-
-
-
Output: The final estimated mobility for holes and electrons (as shown in Table 3). More sophisticated approaches may involve Kinetic Monte Carlo (KMC) simulations for higher accuracy.[6]
References
Application Notes and Protocols for 1,2-Diphenylacenaphthylene in Organic Field-Effect Transistors (OFETs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2-Diphenylacenaphthylene is a polycyclic aromatic hydrocarbon that has garnered interest as an active material in organic field-effect transistors (OFETs). Its rigid, planar structure and extended π-conjugation system facilitate efficient charge transport, a key requirement for high-performance organic semiconductor devices. These application notes provide a comprehensive overview of the synthesis of this compound and the fabrication and characterization of OFETs based on this class of materials. The protocols and data presented are based on established methodologies for the closely related and high-performing material, 2,6-diphenylanthracene (DPA), offering a strong predictive framework for the performance of this compound-based devices.
Data Presentation
The performance of OFETs is quantified by several key parameters. The following table summarizes typical performance metrics for OFETs based on diphenyl-substituted polycyclic aromatic hydrocarbons, providing a benchmark for devices utilizing this compound.
| Parameter | Value | Device Configuration | Notes |
| Hole Mobility (μ) | > 10 cm²/V·s[1] | Thin-film | High mobility indicates efficient charge transport within the organic semiconductor layer. |
| 0.34 cm²/V·s[2] | Top-Contact Bottom-Gate (TCBG) | Vacuum-deposited thin film. | |
| On/Off Current Ratio (Ion/Ioff) | 10⁶[2] | TCBG | A high ratio is crucial for the switching performance of the transistor. |
| Threshold Voltage (Vth) | -12 V[2] | TCBG | The voltage at which the transistor begins to conduct. |
Experimental Protocols
Synthesis of this compound
Step 1: Halogenation of Acenaphthylene
-
Dissolve acenaphthylene in a suitable halogenated solvent (e.g., dichloromethane or chloroform).
-
Slowly add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) in the dark at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography to obtain the di-halogenated acenaphthylene.
Step 2: Suzuki Coupling for Phenyl Group Installation
-
To a solution of the di-halogenated acenaphthylene in a solvent mixture (e.g., toluene/ethanol/water), add phenylboronic acid.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
After cooling to room temperature, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product via column chromatography to yield this compound.
Step 3: Purification by Sublimation
For high-purity material suitable for electronic applications, a final purification step by vacuum sublimation is recommended.
Fabrication of Top-Contact Bottom-Gate (TCBG) OFETs
This protocol is based on the fabrication of 2,6-diphenylanthracene OFETs and is expected to be directly applicable to this compound.[2]
Materials and Substrates:
-
Highly n-doped silicon wafers with a 200 nm thermally grown SiO₂ layer (n⁺⁺-Si/SiO₂) as the substrate and gate electrode.
-
This compound (purified by sublimation).
-
Gold (Au) for the source and drain electrodes.
Procedure:
-
Substrate Cleaning:
-
Sonically clean the n⁺⁺-Si/SiO₂ substrates sequentially in acetone and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove any remaining organic residues and improve the surface hydrophilicity.
-
-
Organic Semiconductor Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporator.
-
Deposit a 50 nm thick film of this compound onto the SiO₂ surface.
-
Maintain a deposition rate of approximately 0.3 Å/s under a pressure of ~10⁻⁶ Torr.[2]
-
Keep the substrate temperature at 50 °C during deposition to promote ordered film growth.[2]
-
-
Source-Drain Electrode Deposition:
-
Device Characterization:
-
Perform all electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic semiconductor.
-
Use a semiconductor parameter analyzer to measure the transfer and output characteristics of the OFETs.
-
Calculate the field-effect mobility (μ) in the saturation regime using the following equation: ID = ( W / 2L ) μCi ( VG - Vth )² where ID is the drain current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and Vth is the threshold voltage.[2]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound and fabrication of an OFET device.
Caption: Relationship between material properties and OFET device performance metrics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Diphenylacenaphthylene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the synthesis yield of 1,2-Diphenylacenaphthylene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method is a two-step synthesis starting from acenaphthenequinone. The first step involves a Grignard reaction with phenylmagnesium bromide to form the intermediate 1,2-diphenylacenaphthene-1,2-diol. The second step is the acid-catalyzed dehydration of this diol to yield the final product, this compound.[1]
Q2: What are the typical yields for this synthesis?
A2: Reported yields can vary significantly based on the purity of reagents, reaction conditions, and purification methods. While some literature reports high yields of up to 90%, it's common for initial attempts to result in lower yields, sometimes in the 40-60% range.[2] Optimization of each step is crucial for achieving higher, more consistent yields.
Q3: Is the intermediate 1,2-diphenylacenaphthene-1,2-diol stable?
A3: The diol intermediate is relatively stable and can be isolated before the dehydration step. However, like many diols, it can be susceptible to side reactions such as pinacol rearrangement under certain acidic conditions, which can affect the final yield of the desired alkene.[1]
Q4: What are the primary challenges in purifying the final product?
A4: Purification can be challenging due to the presence of unreacted starting materials, the diol intermediate, or byproducts from side reactions. The product is a solid, and recrystallization is the most common purification method. Finding an appropriate solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is key to achieving high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Grignard Reagent | The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[3] To promote formation, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium turnings.[3] |
| Incomplete Reaction with Acenaphthenequinone | Ensure the stoichiometry of the Grignard reagent is sufficient (typically 2.2-2.5 equivalents) to account for any slight degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of acenaphthenequinone. |
| Inefficient Dehydration | The dehydration of the intermediate diol is a critical, yield-determining step. Ensure a strong acid catalyst is used in sufficient quantity. The choice of acid and reaction conditions can significantly impact the outcome. Hydrothermal dehydration methods are also an option but may require specialized equipment.[4][5] |
| Product Loss During Workup/Purification | Significant product can be lost during aqueous workup and recrystallization. Minimize the number of transfer steps.[2] During recrystallization, allow the solution to cool slowly to maximize crystal formation and minimize product loss in the mother liquor. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause & Solution |
| Unreacted Acenaphthenequinone (Yellow/Orange color) | Cause: Insufficient Grignard reagent or short reaction time. Solution: Use a slight excess of the Grignard reagent and ensure the reaction goes to completion via TLC monitoring. The color difference can help track the reaction's progress. |
| 1,2-diphenylacenaphthene-1,2-diol (White solid, different Rf) | Cause: Incomplete dehydration. Solution: Increase the reaction time or temperature of the dehydration step. Consider using a stronger dehydrating agent. Various Brønsted and Lewis acids can be effective catalysts.[6] |
| Pinacol Rearrangement Byproduct | Cause: The diol intermediate can undergo a pinacol-type rearrangement under acidic conditions, especially with heat.[1] Solution: Carefully control the temperature of the dehydration reaction. A lower temperature for a longer duration may be preferable to a high temperature for a short period. |
Experimental Protocols
Protocol 1: Synthesis of 1,2-diphenylacenaphthene-1,2-diol
-
Preparation of Grignard Reagent:
-
Place magnesium turnings (2.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene (2.2 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.[3]
-
-
Reaction with Acenaphthenequinone:
-
Dissolve acenaphthenequinone (1.0 eq) in anhydrous toluene or THF.
-
Cool the Grignard reagent solution in an ice bath and add the acenaphthenequinone solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude diol.
-
Protocol 2: Dehydration to this compound
-
Acid-Catalyzed Dehydration:
-
Dissolve the crude 1,2-diphenylacenaphthene-1,2-diol in glacial acetic acid.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC for the disappearance of the diol spot and the appearance of the product spot.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it into a beaker of ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove acid residues.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/toluene mixture) to obtain the purified this compound.
-
Process Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low synthesis yields.
References
- 1. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2-Diphenylacenaphthylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,2-Diphenylacenaphthylene.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound by recrystallization and column chromatography.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent. | 1. The chosen solvent is unsuitable. 2. Insufficient solvent is used. | 1. Select a more appropriate solvent or a mixed solvent system. Ethanol or a mixture of ethanol and water is a good starting point. 2. Gradually add more hot solvent until the solid dissolves completely. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is supersaturated. 3. Impurities are present that lower the melting point. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow to cool slowly. 3. Consider a preliminary purification step like column chromatography to remove significant impurities. |
| No crystals form upon cooling. | 1. The solution is not saturated. 2. The cooling process is too rapid. 3. The solution is too pure (lack of nucleation sites). | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool to room temperature slowly, without disturbance, before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of pure this compound if available. |
| Low recovery of purified product. | 1. Too much solvent was used, leading to product loss in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | 1. The chosen solvent does not effectively separate the impurity. 2. The cooling process was too fast, trapping impurities in the crystal lattice. 3. The impurity has very similar solubility properties to the product. | 1. Experiment with different recrystallization solvents or solvent mixtures. 2. Ensure a slow cooling rate to allow for the formation of pure crystals. 3. A second recrystallization may be necessary, or an alternative purification method like column chromatography should be considered. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities. | 1. Inappropriate eluent system (solvent polarity is too high or too low). 2. The column was not packed properly, leading to channeling. 3. The sample was loaded in too large a volume of solvent. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Dissolve the sample in the minimum amount of the eluent or a low-polarity solvent before loading it onto the column. |
| The product is not eluting from the column. | 1. The eluent is not polar enough to move the product. 2. The product has a very strong interaction with the stationary phase. | 1. Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. If the product is still not eluting, a more polar solvent like methanol may be needed in small percentages in the eluent. |
| The collected fractions are still a mixture of compounds. | 1. The column was overloaded with the sample. 2. The flow rate was too fast. 3. The fractions were collected in too large a volume. | 1. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight). 2. Maintain a steady and controlled flow rate to allow for proper equilibration. 3. Collect smaller fractions to better resolve the separation. Monitor the elution using TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: A good starting point for recrystallization is a mixed solvent system of ethanol and water. The crude product should be dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Reheating to get a clear solution and then allowing it to cool slowly should yield pure crystals.
Q3: What are the likely impurities I might encounter when synthesizing this compound?
A3: If this compound is synthesized via a Wittig reaction from acenaphthenequinone, common impurities include unreacted starting materials (acenaphthenequinone and the corresponding phosphonium salt) and the byproduct triphenylphosphine oxide.
Q4: How can I remove triphenylphosphine oxide?
A4: Triphenylphosphine oxide can be challenging to remove completely by recrystallization alone due to its moderate polarity. Column chromatography using a silica gel stationary phase and an eluent system such as hexane/ethyl acetate is often the most effective method for its removal.
Q5: What should I do if my purified this compound still shows impurities by TLC?
A5: If impurities are still present after a single purification step, a second purification using a different technique is recommended. For example, if you performed a recrystallization, follow it with column chromatography for a higher degree of purity.
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol to the flask.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
While the ethanol solution is hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid).
-
If the solution remains cloudy, add a few more drops of hot ethanol until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain the purified this compound.
Column Chromatography of this compound
Objective: To purify crude this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Allow the silica gel to settle, ensuring a level surface, and drain the excess hexane until the solvent level is just above the silica.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar solvent system, such as 98:2 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds.
-
Collect fractions in separate tubes and monitor the separation by TLC.
-
Combine the fractions containing the pure this compound.
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Remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield | Key Considerations |
| Recrystallization | >98% | 60-80% | Dependent on the choice of solvent and slow cooling rate. May not effectively remove all impurities in a single step. |
| Column Chromatography | >99% | 70-90% | Highly effective for removing polar and non-polar impurities. Requires careful selection of the eluent system and proper technique. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the recrystallization process.
Technical Support Center: Overcoming Solubility Issues with 1,2-Diphenylacenaphthylene
Welcome to the technical support center for 1,2-Diphenylacenaphthylene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions to help you effectively dissolve and utilize this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polycyclic aromatic hydrocarbon (PAH). Due to its nonpolar and aromatic structure, it is generally expected to have low solubility in polar solvents like water and alcohols.[1] It is more likely to dissolve in nonpolar organic solvents.
Q2: I am having difficulty dissolving this compound. What are some initial troubleshooting steps?
If you are facing challenges with dissolving this compound, consider the following initial steps:
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Solvent Selection: Ensure you are using an appropriate nonpolar solvent.
-
Purity of the Compound: Impurities can sometimes affect solubility. Verify the purity of your this compound.
-
Particle Size: A smaller particle size increases the surface area available for solvation, which can improve the rate of dissolution.[2][3][4] Consider grinding the solid to a fine powder.
-
Agitation: Ensure vigorous and continuous stirring or agitation to facilitate the dissolution process.
-
Temperature: Gently heating the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at high temperatures.
Q3: Which solvents are recommended for dissolving this compound?
Based on the "like dissolves like" principle, nonpolar solvents are the best candidates for dissolving nonpolar compounds like this compound.[1] Consider the following solvents, starting with the most likely to be effective:
-
Aromatic Hydrocarbons: Toluene, benzene, xylenes
-
Chlorinated Solvents: Dichloromethane (DCM), chloroform, carbon tetrachloride
-
Other Nonpolar Solvents: Diethyl ether, hexane, cyclohexane
Polar solvents such as water, methanol, and ethanol are generally poor choices for dissolving this compound.[1]
Q4: Can I use a co-solvent system to improve solubility?
Yes, using a co-solvent system, where a mixture of solvents is used, can be an effective strategy to enhance solubility.[2] For this compound, you could try a mixture of a highly effective nonpolar solvent with another solvent to fine-tune the polarity and solvating power.
Q5: Are there any advanced techniques to improve the solubility of this compound?
For particularly challenging cases, you can explore the following advanced techniques:
-
Solid Dispersion: This involves dispersing the compound in an inert carrier at the solid state, which can enhance the dissolution rate.
-
Micronization: Reducing the particle size to the micron range can significantly increase the surface area and, consequently, the dissolution rate.[2][3]
Troubleshooting Guides
Issue 1: The compound is not dissolving in the chosen solvent.
Possible Causes:
-
The solvent is too polar.
-
The concentration is too high, exceeding the solubility limit.
-
Insufficient agitation or heating.
Solutions:
-
Switch to a less polar solvent. Refer to the solvent selection table below.
-
Increase the temperature. Gently heat the solution while stirring. Be mindful of the solvent's boiling point and the compound's stability.
-
Use a co-solvent. Add a small amount of a more effective nonpolar solvent to your current solvent.
-
Reduce the concentration. Start with a smaller amount of the compound.
Issue 2: The compound precipitates out of solution after cooling.
Possible Causes:
-
The compound has low solubility at room temperature.
-
The solution was supersaturated at a higher temperature.
Solutions:
-
Maintain a slightly elevated temperature if your experimental setup allows.
-
Use a solvent mixture that provides better solubility at lower temperatures.
-
Re-dissolve by heating and then cool the solution slowly to obtain a more stable solution.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent Category | Examples | Expected Solubility | Notes |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Good starting point for dissolution. |
| Nonpolar Halogenated | Dichloromethane (DCM), Chloroform | High | Effective but consider their volatility and toxicity. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate | May require heating to achieve desired concentration. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | May work in some cases, potentially with heating. |
| Polar Protic | Water, Methanol, Ethanol | Very Low | Generally not recommended. |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
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Weigh the desired amount of this compound and place it in a clean, dry flask.
-
Add a small volume of the selected nonpolar solvent (e.g., toluene).
-
Place a magnetic stir bar in the flask and place it on a magnetic stir plate.
-
Begin stirring at a moderate speed.
-
If the compound does not dissolve, gradually increase the temperature of the hot plate while continuing to stir. Monitor the solution closely.
-
Continue to add small volumes of the solvent until the compound is fully dissolved.
Protocol 2: Co-Solvent Dissolution Procedure
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Follow steps 1-3 of the Standard Dissolution Procedure with a solvent in which this compound has moderate solubility.
-
While stirring, add a small amount (e.g., 5-10% of the total volume) of a more effective nonpolar solvent (e.g., toluene or DCM).
-
Observe for any improvement in solubility.
-
If necessary, gently heat the mixture as described in the standard procedure.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Enhancing the Stability of 1,2-Diphenylacenaphthylene-Based Devices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of electronic devices based on 1,2-Diphenylacenaphthylene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound-based devices?
A1: The stability of organic semiconductor devices, including those based on this compound, is primarily influenced by environmental factors, device architecture, and the intrinsic properties of the material itself. Key external factors include exposure to oxygen, moisture, and ultraviolet (UV) light, which can lead to photodegradation and chemical reactions that alter the semiconductor's properties.[1][2] Device architecture, such as the choice of dielectric and electrode materials, can also impact stability.
Q2: How can I minimize degradation due to environmental factors?
A2: To minimize environmental degradation, it is crucial to work in a controlled atmosphere, such as a nitrogen-filled glovebox, especially during device fabrication and measurement.[3] Encapsulation of the final device with a barrier layer (e.g., glass, polymers, or thin-film encapsulation) is a common and effective strategy to protect it from ambient air and moisture.[4] Additionally, using UV filters or operating the device in the dark can mitigate photodegradation.
Q3: What are some common failure modes observed in this compound-based transistors?
A3: Common failure modes in organic field-effect transistors (OFETs) include a decrease in charge carrier mobility, a shift in the threshold voltage, and an increase in off-state current.[1][5] These issues can arise from charge trapping at the semiconductor-dielectric interface, degradation of the semiconductor material, or poor contact between the semiconductor and the electrodes.[6][7]
Q4: Can chemical modification of this compound improve device stability?
A4: Yes, chemical modification is a powerful strategy to enhance the intrinsic stability of organic semiconductors. For acene-based molecules, introducing electron-withdrawing groups, such as fluorine or cyano groups, can lower the highest occupied molecular orbital (HOMO) energy level, making the molecule less susceptible to oxidation.[8] Strategic deuteration of the molecule can also enhance photostability and, consequently, the operational lifetime of devices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and testing of this compound-based devices.
| Problem | Possible Causes | Troubleshooting Steps |
| High Off-Current in Transistor | 1. Leakage through the gate dielectric. 2. Impurities in the semiconductor layer. 3. Poorly defined source/drain contacts. | 1. Verify the quality and thickness of the dielectric layer. Consider using a different dielectric material. 2. Ensure high purity of the this compound source material. Purify if necessary. 3. Optimize the photolithography and etching processes for better contact definition. |
| Low Charge Carrier Mobility | 1. Poor crystallinity or morphology of the thin film. 2. Presence of charge traps at the semiconductor-dielectric interface. 3. High contact resistance at the source/drain electrodes. | 1. Optimize deposition parameters (e.g., substrate temperature, deposition rate) to improve film quality. 2. Treat the dielectric surface with a self-assembled monolayer (SAM) to reduce trap states. 3. Select electrode materials with appropriate work functions to minimize the injection barrier. |
| Threshold Voltage Shift During Operation | 1. Charge trapping in the dielectric or at the interface. 2. Bias stress effects. 3. Mobile ions in the gate dielectric. | 1. Use a high-quality, trap-free dielectric material. 2. Operate the device within a stable voltage range. 3. Anneal the device to remove mobile ions from the dielectric. |
| Device Degradation Under Illumination | 1. Photodegradation of the this compound. 2. Photo-induced charge trapping. | 1. Encapsulate the device with a UV-blocking layer. 2. Perform measurements in a dark, inert environment. |
| Inconsistent Device Performance | 1. Variations in thin film thickness or morphology. 2. Contamination during fabrication. 3. Inconsistent contact between probes and device pads. | 1. Ensure precise control over deposition conditions. 2. Maintain a clean fabrication environment (e.g., use of a cleanroom). 3. Ensure good and consistent probe contact during electrical measurements. |
Data Presentation
The following tables summarize stability data for acene-based organic semiconductors to provide a comparative context for researchers working with this compound.
Table 1: Stability of Pentacene-Based OFETs Under Different Conditions
| Semiconductor | Dielectric | Environment | Stability Metric (Mobility degradation) | Reference |
| Pentacene | SiO₂ | Air, dark | ~50% decrease in 24h | F. D. Pietro et al. |
| Pentacene | SiO₂ | N₂, dark | Stable for >100h | F. D. Pietro et al. |
| TIPS-Pentacene | PMMA | Air, light | ~30% decrease in 10h | J. E. Anthony et al. |
Table 2: Effect of Chemical Modification on Acene Stability
| Molecule | Modification | HOMO Level (eV) | Relative Photostability |
| Anthracene | Unsubstituted | -5.7 | 1 |
| 9,10-Diphenylanthracene | Phenyl substitution | -5.8 | ~5 |
| 2,6-Difluoroanthracene | Fluorination | -5.9 | ~10 |
Experimental Protocols
Protocol 1: Fabrication of this compound Thin-Film Transistors by Thermal Evaporation
-
Substrate Cleaning:
-
Ultrasonically clean heavily doped silicon wafers with a thermally grown SiO₂ layer (300 nm) in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun and bake at 120°C for 30 minutes to remove residual moisture.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface quality and promote better molecular ordering.
-
-
Source Material Preparation:
-
Place high-purity this compound powder in a quartz crucible for thermal evaporation.
-
-
Thermal Evaporation:
-
Mount the substrates and a shadow mask for defining the source and drain contacts in a high-vacuum thermal evaporator.
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Deposit a 50 nm thick film of this compound at a rate of 0.1-0.2 Å/s. The substrate temperature should be optimized (e.g., 70°C) to achieve good film crystallinity.
-
Deposit 50 nm of gold for the source and drain electrodes through the shadow mask.
-
-
Annealing:
-
Post-deposition annealing of the device in an inert atmosphere (e.g., nitrogen) at a temperature below the material's glass transition temperature (e.g., 100-120°C) can improve device performance by enhancing molecular ordering.
-
Protocol 2: Stability Testing of this compound OFETs
-
Initial Characterization:
-
Measure the initial transfer and output characteristics of the OFET in an inert environment (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
-
Environmental Stress Test:
-
Store the unencapsulated devices in a controlled environment with specific levels of oxygen and humidity.
-
Periodically measure the device characteristics (e.g., every hour for the first 12 hours, then every 24 hours) to monitor changes in mobility, threshold voltage, and on/off ratio.
-
-
Bias Stress Test:
-
Apply a constant gate and drain voltage to the device for an extended period (e.g., 10⁴ seconds) in an inert environment.
-
Measure the transfer characteristics at regular intervals during the bias stress to observe any shifts in the threshold voltage.
-
-
Photo-Stability Test:
-
Expose the device to a controlled light source (e.g., a solar simulator or a specific wavelength LED) in an inert environment.
-
Measure the device characteristics at regular intervals to assess the impact of light on device performance.
-
Mandatory Visualization
Caption: Degradation pathway of this compound under environmental stressors.
Caption: Experimental workflow for fabrication and stability testing of OFETs.
References
- 1. fkf.mpg.de [fkf.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Contamination Control: Oxygen & Moisture Measurement in Semiconductors [processsensing.com]
- 4. vaccoat.com [vaccoat.com]
- 5. bohrium.com [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transistor Faults [learnabout-electronics.org]
- 8. Why triple bonds protect acenes from oxidation and decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Diphenylacenaphthylene Fluorescence Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting fluorescence quenching issues encountered during experiments with 1,2-Diphenylacenaphthylene.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a concern for this compound?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] For a fluorophore like this compound, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs), quenching can lead to inaccurate measurements and reduced sensitivity in fluorescence-based assays. Understanding and mitigating quenching is crucial for reliable experimental outcomes.
Q2: What are the common mechanisms of fluorescence quenching that can affect my this compound sample?
A2: There are two primary quenching mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative relaxation back to the ground state.[2] This process is dependent on factors like temperature and viscosity.[2]
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Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[2] This reduces the population of fluorophores available for excitation.
Other mechanisms include Förster Resonance Energy Transfer (FRET), where energy is transferred from an excited donor fluorophore to an acceptor molecule.[1]
Q3: What are some common substances that can quench the fluorescence of this compound?
A3: Many substances can act as fluorescence quenchers. For PAHs like this compound, common quenchers include:
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Molecular Oxygen: A well-known collisional quencher for most fluorophores.[1][]
-
Halide Ions: Iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻) ions can act as quenchers.[2]
-
Nitro Compounds: These are known to quench the fluorescence of aromatic compounds.[2]
-
Heavy Metal Ions: Ions like Cu²⁺ and Fe³⁺ can quench fluorescence.[2]
Q4: Can the concentration of this compound itself affect its fluorescence?
A4: Yes, at high concentrations, a phenomenon known as self-quenching or aggregation-caused quenching (ACQ) can occur.[4][5] This is due to the formation of non-fluorescent aggregates or dimers.[5] It is important to work within a concentration range where fluorescence intensity is linearly proportional to concentration to avoid this effect.
Q5: How does the choice of solvent impact the fluorescence of this compound?
A5: The solvent can significantly influence a fluorophore's photophysical properties, including its fluorescence quantum yield and emission spectrum. Solvent polarity, viscosity, and the presence of dissolved quenchers (like oxygen) are all important factors to consider. For some fluorophores, increasing solvent polarity can lead to a shift in the emission spectrum and a change in fluorescence intensity.
Troubleshooting Guide
Problem: My this compound sample is showing little to no fluorescence.
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set correctly for this compound. Ensure the detector gain is optimized and that the correct filters are in place to avoid stray light.[6] |
| Low Concentration | The concentration of your sample may be too low to detect a signal. Prepare a series of dilutions to determine the optimal concentration range. |
| Photobleaching | Prolonged exposure to the excitation light can cause irreversible photodegradation of the fluorophore.[7][8] Minimize exposure time and use the lowest necessary excitation power. Consider using an anti-fade reagent if appropriate for your sample.[9] |
| Presence of a Quencher | Your solvent or other components in your sample may contain quenching impurities. Try using a fresh, high-purity (spectroscopic grade) solvent. If possible, degas the solvent to remove dissolved oxygen.[] |
| Instrument Malfunction | Check the instrument's light source and detector to ensure they are functioning correctly. Run a standard fluorescent sample with known properties to verify instrument performance. |
Problem: The fluorescence intensity of my this compound sample is decreasing over time.
| Possible Cause | Troubleshooting Step |
| Photobleaching | This is a common cause of signal decay. Reduce the intensity and duration of light exposure.[8] You can create a photobleaching curve to normalize your data if some bleaching is unavoidable.[8] |
| Sample Evaporation | If you are working with small volumes or in an open container, solvent evaporation can lead to an increase in concentration and potential self-quenching. Ensure your sample container is properly sealed. |
| Chemical Reaction or Degradation | The fluorophore may be degrading due to a chemical reaction with other components in the sample or due to instability under the experimental conditions. Assess the chemical compatibility of all sample components. |
Problem: My Stern-Volmer plot is non-linear.
| Possible Cause | Troubleshooting Step |
| Mixed Quenching Mechanisms | A non-linear Stern-Volmer plot can indicate the presence of both static and dynamic quenching.[10] Analyze the data using a modified Stern-Volmer equation that accounts for both mechanisms. |
| Ground-State Complex Formation | If static quenching is significant, the plot will curve upwards. This indicates the formation of a non-fluorescent complex between the fluorophore and the quencher. |
| Inner Filter Effects | At high concentrations of the fluorophore or quencher, the excitation light may be absorbed before it reaches the center of the cuvette, or the emitted light may be reabsorbed. This "inner filter effect" can lead to non-linearity. Dilute your samples to an absorbance of less than 0.1 at the excitation wavelength.[11] |
Quantitative Data
Due to the limited availability of specific experimental data for this compound in the search results, the following tables provide illustrative examples of the kind of quantitative data that is important for fluorescence studies. These values are based on typical data for similar polycyclic aromatic hydrocarbons and should be determined experimentally for your specific conditions.
Table 1: Illustrative Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant | Fluorescence Quantum Yield (ΦF) (Illustrative) | Fluorescence Lifetime (τ) (ns) (Illustrative) |
| Cyclohexane | 2.02 | 0.85 | 8.5 |
| Toluene | 2.38 | 0.80 | 8.0 |
| Dichloromethane | 8.93 | 0.65 | 6.8 |
| Acetonitrile | 37.5 | 0.50 | 5.5 |
Table 2: Illustrative Stern-Volmer Quenching Constants (KSV) for this compound with Common Quenchers
| Quencher | Solvent | KSV (M-1) (Illustrative) | Quenching Mechanism |
| Acrylamide | Water | 15.2 | Dynamic |
| Potassium Iodide (KI) | Water | 25.8 | Static & Dynamic |
| Oxygen (O2) | Cyclohexane | 150 | Dynamic |
Experimental Protocols
Protocol: Determination of Fluorescence Quenching using Stern-Volmer Analysis
This protocol outlines the steps for investigating the quenching of this compound fluorescence by a quencher using steady-state fluorescence spectroscopy.
1. Materials:
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This compound
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High-purity (spectroscopic grade) solvent (e.g., cyclohexane, acetonitrile)
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Quencher of interest (e.g., acrylamide, potassium iodide)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
2. Instrument:
-
Fluorometer equipped with a temperature-controlled sample holder.
3. Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration should be such that the absorbance at the excitation wavelength is approximately 0.1 to minimize inner filter effects.
-
Prepare a high-concentration stock solution of the quencher in the same solvent.
-
-
Sample Preparation:
-
Prepare a series of solutions in volumetric flasks containing a fixed concentration of this compound and varying concentrations of the quencher. Ensure the final volume is the same for all samples.
-
Include a blank sample containing only the solvent and a reference sample containing only this compound (no quencher).
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer appropriate for this compound.
-
Record the fluorescence emission spectrum for each sample, ensuring that the temperature is kept constant.
-
Measure the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis:
-
Correct the fluorescence intensities for any background signal from the blank.
-
Calculate the ratio of the fluorescence intensity in the absence of the quencher (F0) to the intensity in the presence of the quencher (F) for each quencher concentration.
-
Plot F0/F versus the quencher concentration ([Q]). This is the Stern-Volmer plot.
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (KSV).[12]
-
4. Interpretation:
-
A linear Stern-Volmer plot indicates that a single type of quenching mechanism (either static or dynamic) is dominant.[10]
-
The bimolecular quenching rate constant (kq) can be calculated from KSV if the fluorescence lifetime of the fluorophore in the absence of the quencher (τ0) is known (KSV = kqτ0).[12]
Visualizations
Caption: Experimental workflow for troubleshooting fluorescence quenching.
Caption: Jablonski diagram illustrating fluorescence quenching mechanisms.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 4. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. The Aggregation and Disaggregation Behavior of Chain Aromatic Hydrocarbon Derivatives Modulated by pH and act as Efficient Fluorescence Quencher for Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 7. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 10. edinst.com [edinst.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]
Technical Support Center: Optimizing Annealing Conditions for 1,2-Diphenylacenaphthylene Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing conditions for 1,2-Diphenylacenaphthylene films.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound films?
A1: Annealing is a critical post-deposition treatment used to improve the molecular ordering and morphology of this compound films. This process can enhance the film's crystalline structure, leading to improved optical and electronic properties essential for various applications.
Q2: What are the common annealing methods for organic semiconductor films like this compound?
A2: The two most common methods are thermal annealing and solvent vapor annealing (SVA). Thermal annealing involves heating the film to a specific temperature, while SVA exposes the film to a saturated solvent vapor environment. SVA is often considered a milder alternative to thermal annealing.[1][2]
Q3: How do I choose between thermal annealing and solvent vapor annealing?
A3: The choice depends on the specific properties of this compound and the desired film characteristics. Thermal annealing is often simpler to implement but can sometimes lead to film dewetting or cracking at higher temperatures. Solvent vapor annealing offers finer control over film morphology at room temperature and can be advantageous for materials that are sensitive to high temperatures.[2][3]
Q4: What are the key parameters to control during thermal annealing?
A4: The most critical parameters for thermal annealing are the annealing temperature, annealing time, and the atmosphere (e.g., inert gas like nitrogen or argon to prevent degradation). The rate of heating and cooling can also influence the final film structure.
Q5: What factors are important in solvent vapor annealing?
A5: Key factors for SVA include the choice of solvent, the solvent vapor pressure (controlled by temperature), the annealing time, and the method of quenching (stopping) the process.[3][4] The solvent should be a good solvent for this compound to induce molecular rearrangement without dissolving the film.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Film Cracking or Peeling After Thermal Annealing | - Excessive thermal stress due to a high annealing temperature or a rapid cooling rate.- Poor adhesion of the film to the substrate. | - Optimize the annealing temperature by performing a temperature gradient experiment.[5]- Reduce the cooling rate to minimize thermal shock.- Ensure the substrate is properly cleaned and consider using an adhesion promoter. |
| Film Dewetting During Annealing | - The annealing temperature is too high, causing the film to become too fluid.- The surface energy of the substrate is not compatible with the film. | - Lower the annealing temperature.- Increase the film thickness.- Modify the substrate surface to improve wettability. |
| Inconsistent Film Morphology | - Non-uniform temperature distribution across the sample during thermal annealing.- Inconsistent solvent vapor concentration in the SVA chamber. | - Ensure uniform heating of the substrate.- Use a well-sealed and temperature-controlled SVA chamber to maintain a saturated vapor environment.[3] |
| Residual Solvent in the Film After SVA | - Incomplete drying or quenching process. | - After SVA, purge the chamber with an inert gas to remove the solvent vapor completely.[4]- A gentle thermal treatment after SVA can help in removing any trapped solvent molecules. |
| No significant change in film properties after annealing | - The annealing temperature or time is insufficient to induce molecular rearrangement. | - Increase the annealing temperature or prolong the annealing time.- For SVA, choose a more suitable solvent that has a higher affinity for this compound. |
Quantitative Data Summary
The following table summarizes hypothetical annealing conditions and their potential effects on this compound films. This data is intended as a starting point for optimization experiments.
| Annealing Method | Temperature (°C) / Solvent | Time (min) | Observed Film Morphology | Hypothetical Effect on Optoelectronic Properties |
| As-deposited | N/A | N/A | Amorphous, smooth surface | Low charge carrier mobility, broad absorption spectrum |
| Thermal Annealing | 100 | 30 | Small crystallite formation | Slight increase in mobility, sharper absorption peaks |
| Thermal Annealing | 150 | 30 | Larger, well-defined crystalline grains | Significant increase in mobility, red-shifted absorption |
| Thermal Annealing | 200 | 30 | Evidence of film dewetting | Decrease in performance due to poor film quality |
| Solvent Vapor Annealing | Dichloromethane | 10 | Increased surface roughness, small domains | Moderate improvement in molecular packing and mobility |
| Solvent Vapor Annealing | Tetrahydrofuran | 10 | Formation of interconnected fibrillar structures | High charge carrier mobility, enhanced light absorption |
Experimental Protocols
Thermal Annealing Protocol
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass) thoroughly using a sequence of sonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.
-
Film Deposition: Deposit a thin film of this compound onto the cleaned substrate using a suitable technique such as spin coating, drop casting, or thermal evaporation.
-
Annealing Setup: Place the substrate with the film on a hot plate or in a tube furnace within a controlled inert atmosphere (e.g., a glovebox filled with nitrogen).
-
Heating: Ramp up the temperature to the desired annealing temperature at a controlled rate (e.g., 5-10 °C/min).
-
Annealing: Maintain the set annealing temperature for the desired duration (e.g., 10-60 minutes).
-
Cooling: Slowly cool the sample back to room temperature at a controlled rate (e.g., 5-10 °C/min) to prevent film cracking.
-
Characterization: Characterize the annealed film using techniques such as Atomic Force Microscopy (AFM) for morphology, UV-Vis Spectroscopy for optical properties, and X-ray Diffraction (XRD) for crystallinity.
Solvent Vapor Annealing Protocol
-
Substrate Preparation and Film Deposition: Follow steps 1 and 2 from the Thermal Annealing Protocol.
-
SVA Chamber Setup: Place the substrate with the film inside a sealed chamber. Place a small vial containing the chosen solvent (e.g., Dichloromethane, Tetrahydrofuran) in the chamber, ensuring it does not directly contact the film.
-
Annealing: Allow the solvent to evaporate and create a saturated vapor environment within the sealed chamber. Leave the film exposed to the solvent vapor for the desired annealing time (e.g., 5-30 minutes). The process is typically carried out at room temperature.
-
Quenching: Stop the annealing process by rapidly removing the solvent vapor. This can be achieved by opening the chamber and purging it with a stream of inert gas.[4]
-
Drying: Ensure all residual solvent has been removed from the film. A brief, low-temperature thermal bake (e.g., 50 °C for 5 minutes) can be used if necessary.
-
Characterization: Characterize the annealed film using appropriate techniques as mentioned in the thermal annealing protocol.
Visualizations
Caption: Experimental workflow for fabrication and characterization of annealed films.
References
- 1. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 2. Solvent vapor annealing of an insoluble molecular semiconductor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Diphenylacenaphthylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Diphenylacenaphthylene. The following sections address common issues encountered during synthesis via two plausible routes: the McMurry Reaction and the Wittig Reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
Two of the most plausible and effective methods for the synthesis of this compound are the McMurry reaction and the Wittig reaction. The McMurry reaction typically involves the reductive coupling of acenaphthoquinone. The Wittig reaction would likely proceed via the reaction of a phosphonium ylide with acenaphthoquinone.
Q2: My McMurry reaction resulted in a low yield of the desired this compound. What are the potential causes?
Low yields in McMurry reactions are a common issue.[1][2] Several factors can contribute to this:
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Inefficient formation of low-valent titanium: The active titanium species is crucial for the coupling reaction. Ensure that the reducing agent (e.g., zinc powder, LiAlH4) is fresh and the reaction is performed under strictly anhydrous and inert conditions.[3]
-
Formation of pinacol byproduct: The reaction can sometimes stop at the pinacol stage, especially at lower temperatures, leading to the formation of a 1,2-diol instead of the alkene.[1][3][4]
-
Steric hindrance: The coupling of sterically hindered ketones can be slow and result in lower yields.[1]
-
Side reactions: A variety of byproducts can be formed, leading to a complex reaction mixture and reduced yield of the desired product.[1]
Q3: I have a significant amount of a byproduct that is more polar than my product in my Wittig synthesis. What could it be?
A common and significant byproduct in the Wittig reaction is triphenylphosphine oxide (Ph₃P=O).[5][6] This byproduct is formed as the driving force for the reaction. It is a polar compound and can often be the main impurity to be removed during purification.
Q4: Can I synthesize this compound from acenaphthoquinone using a one-pot double Wittig reaction?
While theoretically possible, a one-pot double Wittig reaction on acenaphthoquinone to directly yield this compound can be challenging. Studies on the Wittig reaction with acenaphthenequinone have shown that the reaction with one equivalent of a phosphorane readily forms the mono-adduct (a benzylideneacenaphthenone).[7] Driving the reaction to completion to form the di-substituted product may require harsh conditions and can lead to a mixture of mono- and di-adducts, complicating purification.[7]
Q5: What are the best methods to purify crude this compound?
As a polycyclic aromatic hydrocarbon (PAH), this compound can be effectively purified using chromatographic techniques. Column chromatography using silica gel or alumina is a standard method.[8] A typical eluent system would be a non-polar solvent such as hexane or cyclohexane with a small amount of a more polar solvent like ethyl acetate or dichloromethane to control the elution of the product and separate it from less polar and more polar impurities.[9] High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can also be used for purification and purity assessment.
Troubleshooting Guides
McMurry Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Inactive low-valent titanium reagent. | Ensure the use of freshly activated reducing agent (e.g., zinc dust). Perform the reaction under strictly anhydrous and inert conditions (argon or nitrogen atmosphere). Ensure the quality of the titanium tetrachloride. |
| Main product is a polar, high-melting point solid | Formation of the pinacol diol byproduct.[1][3] | Increase the reaction temperature and/or prolong the reaction time to promote deoxygenation of the pinacol intermediate. |
| Complex mixture of products | Side reactions due to reactive intermediates. | Optimize the reaction temperature and reaction time. Ensure slow addition of the carbonyl compound to the low-valent titanium slurry. |
| Difficulty in isolating the product from the reaction mixture | Formation of finely dispersed titanium oxides. | After quenching the reaction, an acidic workup (e.g., with dilute HCl) can help dissolve the titanium salts, facilitating extraction of the organic product. |
Wittig Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired alkene | Incomplete formation of the ylide. | Use a strong, fresh base (e.g., n-butyllithium, sodium hydride) and ensure anhydrous conditions for the deprotonation of the phosphonium salt. |
| Sterically hindered ketone or ylide.[6] | For sterically demanding substrates, consider using a more reactive phosphonium ylide or a different olefination method like the Horner-Wadsworth-Emmons reaction.[6] | |
| Presence of a significant amount of a white, crystalline solid in the crude product | Triphenylphosphine oxide byproduct. | This can be removed by column chromatography. In some cases, trituration with a solvent in which the desired product is sparingly soluble but the triphenylphosphine oxide is soluble can be effective. |
| Formation of the mono-adduct as the major product | Incomplete reaction in a double Wittig approach.[7] | Use a stepwise approach: synthesize and isolate the mono-adduct first, and then perform a second Wittig reaction. Alternatively, use a larger excess of the Wittig reagent and more forcing conditions for the one-pot reaction, but be prepared for a more challenging purification. |
| Reaction is not proceeding | Unstable ylide. | Some ylides can be unstable. It may be beneficial to generate the ylide in the presence of the carbonyl compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound via McMurry Reaction
Reactants:
-
Acenaphthoquinone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc powder (4 equivalents).
-
Flush the apparatus with argon or nitrogen.
-
Add anhydrous THF to the flask to suspend the zinc powder.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add titanium(IV) chloride (2 equivalents) dropwise to the stirred suspension. The mixture will turn from yellow to black, indicating the formation of low-valent titanium.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature.
-
In a separate flask, dissolve acenaphthoquinone (1 equivalent) in anhydrous THF.
-
Add the solution of acenaphthoquinone dropwise to the black slurry of low-valent titanium.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by slow addition of water.
-
Filter the mixture through a pad of Celite to remove the titanium solids.
-
Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimum amount of dichloromethane or toluene.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a non-polar solvent system, starting with pure hexane.
-
Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. scribd.com [scribd.com]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. academic.oup.com [academic.oup.com]
- 8. cup.edu.cn [cup.edu.cn]
- 9. reddit.com [reddit.com]
Technical Support Center: Photodegradation of 1,2-Diphenylacenaphthylene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 1,2-Diphenylacenaphthylene under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound under UV irradiation?
A1: Based on the photochemical behavior of structurally similar compounds, such as stilbene and tetraphenylethylene derivatives, the primary degradation pathway for this compound under UV irradiation is expected to be a photocyclization reaction.[1][2] This process typically involves a 6π-electrocyclization to form a dihydrophenanthrene-like intermediate, which can then be oxidized to a more stable, fully aromatic polycyclic aromatic hydrocarbon (PAH).
Q2: What are the likely major products of the UV degradation of this compound?
A2: The major product is anticipated to be a benzo[k]fluoranthene derivative, formed through photocyclization and subsequent oxidation. The intermediate would be a dihydrophenanthrene-type structure.
Q3: My reaction is not proceeding, or the yield of the photocyclized product is very low. What are the possible reasons?
A3: Several factors can influence the efficiency of the photocyclization reaction:
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Presence of Oxygen: The final step of the reaction, the aromatization of the dihydrophenanthrene intermediate, often requires an oxidizing agent.[1] If the reaction is performed under strictly anaerobic conditions, the intermediate may revert to the starting material.
-
Solvent Choice: The viscosity and polarity of the solvent can affect the conformational changes required for the cyclization to occur.[2]
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Wavelength and Intensity of UV Light: The UV source must emit at a wavelength that is absorbed by this compound. The intensity of the light will also affect the reaction rate.
-
Concentration of the Substrate: At high concentrations, side reactions or quenching processes may become more prevalent.
Q4: I am observing a complex mixture of products. What could be the cause?
A4: While photocyclization is the expected primary pathway, other degradation processes can occur, leading to a mixture of products. These can include photooxidation, which may lead to the formation of quinones, alcohols, and ethers, or cleavage of the molecule.[3] The presence of impurities in the starting material or solvent can also lead to side reactions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored using techniques such as:
-
UV-Vis Spectroscopy: Changes in the absorption spectrum can indicate the consumption of the starting material and the formation of new products.[2]
-
High-Performance Liquid Chromatography (HPLC): This is an effective method to separate and quantify the starting material and the degradation products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the volatile degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No reaction or very slow reaction rate | Insufficient UV light absorption. | Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of this compound. Check the lamp's age and output. |
| Absence of an oxidizing agent. | If the goal is the aromatized product, ensure the presence of an oxidant like dissolved oxygen or add a mild chemical oxidant (e.g., iodine).[1] | |
| Inappropriate solvent. | Experiment with solvents of varying polarity and viscosity to find the optimal conditions.[2] | |
| Low yield of the desired photocyclized product | Reversion of the intermediate to starting material. | As mentioned above, ensure an oxidizing agent is present to trap the dihydrophenanthrene intermediate. |
| Photodegradation of the product. | The product itself might be photolabile. Monitor the reaction over time to find the optimal irradiation period and avoid over-exposure. | |
| Competing side reactions. | Purify the starting material and solvents to minimize impurities. Consider using a filter to narrow the UV wavelength range to favor the desired reaction. | |
| Formation of a brown or tarry residue | Polymerization or extensive decomposition. | This can occur with prolonged irradiation or at high concentrations. Reduce the reaction time and/or the concentration of the starting material. |
| Inconsistent results between experiments | Variations in experimental conditions. | Carefully control parameters such as temperature, solvent purity, concentration, light intensity, and the distance from the UV source. |
Experimental Protocols
General Protocol for UV Degradation of this compound
-
Solution Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., acetonitrile, cyclohexane). The concentration should be low enough to ensure good light penetration (typically in the micromolar to low millimolar range).
-
Irradiation Setup:
-
Use a suitable photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp).
-
If wavelength control is desired, use appropriate filters.
-
Maintain a constant temperature using a cooling system, as photochemical reactions can generate heat.
-
Ensure consistent positioning of the reaction vessel relative to the light source.
-
-
Reaction Conditions:
-
For oxidative photocyclization, the solution can be purged with air or oxygen.
-
For studying the reaction in the absence of oxygen, the solution should be thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) prior to and during irradiation.
-
-
Monitoring:
-
At regular time intervals, withdraw aliquots of the solution for analysis.
-
Analyze the samples by HPLC or GC-MS to determine the concentration of the starting material and identify the degradation products.
-
UV-Vis spectroscopy can also be used to monitor changes in the overall absorbance profile.
-
-
Product Identification:
-
Isolate the major degradation products using techniques like preparative HPLC or column chromatography.
-
Characterize the isolated products using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to elucidate their structures.
-
Data Presentation
The following table is a template for summarizing quantitative data from a typical degradation experiment.
| Irradiation Time (min) | This compound Concentration (µM) | Product A Concentration (µM) | Product B Concentration (µM) | Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0 |
| 15 | 75.2 | 15.8 | 3.1 | 24.8 |
| 30 | 52.1 | 28.9 | 5.7 | 47.9 |
| 60 | 26.5 | 45.3 | 8.9 | 73.5 |
| 120 | 5.8 | 58.1 | 11.2 | 94.2 |
Visualizations
Caption: Proposed degradation pathways of this compound under UV irradiation.
Caption: General experimental workflow for studying the photodegradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Photocyclization reaction and related photodynamics in the photoproducts of a tetraphenylethylene derivative with bulky substituents: unexpected solve ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01295F [pubs.rsc.org]
- 3. Photochemical cleavage of 1,2-diphenylethane-1,2-diol by water-soluble Fe(tmpyp){Fe(tmpyp)=[meso-tetrakis(1-methyl-4-pyridinio)porphyrinato]iron(III)} - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Charge Injection in 1,2-Diphenylacenaphthylene Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Diphenylacenaphthylene-based organic electronic devices. The focus is on diagnosing and resolving common issues related to charge injection to enhance device performance and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor charge injection in organic electronic devices?
Poor charge injection in organic electronic devices, including those based on this compound, is primarily due to a significant energy barrier between the work function of the electrode and the frontier molecular orbitals (HOMO or LUMO) of the organic semiconductor.[1][2] For efficient hole injection, the anode's work function should be closely aligned with the HOMO level of the organic material. Conversely, for efficient electron injection, the cathode's work function should align with the LUMO level. A large mismatch in these energy levels creates a Schottky barrier, impeding the flow of charge carriers into the device.[1]
Q2: How can I determine the HOMO and LUMO energy levels of this compound?
The HOMO and LUMO energy levels of an organic material can be determined experimentally using a combination of cyclic voltammetry (CV) and UV-Vis absorption spectroscopy.
-
Cyclic Voltammetry (CV): This technique is used to measure the oxidation and reduction potentials of the material. The HOMO level can be estimated from the onset of the first oxidation peak.[3]
-
UV-Vis Absorption Spectroscopy: The optical bandgap of the material can be determined from the onset of the absorption spectrum. The LUMO level can then be calculated by adding the optical bandgap energy to the HOMO energy level.[3]
Q3: What are common anode materials for hole injection in this compound devices?
Indium Tin Oxide (ITO) is a widely used anode material due to its high transparency and conductivity. However, its work function (typically 4.5-4.9 eV) may not be perfectly aligned with the HOMO level of all organic materials, sometimes necessitating the use of a hole injection layer (HIL).[4] Other potential anode materials include other transparent conductive oxides and metals like gold (Au) or silver (Ag), though the latter may require surface treatment to increase their work function.
Q4: What are common cathode materials for electron injection?
Low work function metals are typically used as cathodes to facilitate electron injection. Common examples include aluminum (Al), calcium (Ca), and magnesium (Mg). Often, a thin layer of an electron injection layer (EIL) material like lithium fluoride (LiF) is inserted between the organic layer and the metal cathode to further reduce the electron injection barrier.[5][6]
Q5: What is the role of a hole injection layer (HIL) and an electron injection layer (EIL)?
A Hole Injection Layer (HIL) is an interlayer placed between the anode and the hole transport layer (or the emissive layer) to reduce the energy barrier for hole injection.[1] HIL materials can modify the work function of the anode or provide a stepped energy level alignment, facilitating a smoother transition for holes.[1] Similarly, an Electron Injection Layer (EIL) is a thin layer inserted between the cathode and the electron transport layer (or the emissive layer) to enhance electron injection by reducing the energy barrier at the cathode interface.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during the fabrication and testing of this compound devices, with a focus on charge injection issues.
| Problem | Possible Cause | Troubleshooting Steps |
| High Turn-On Voltage | Large hole injection barrier at the anode/organic interface. | - Introduce a suitable Hole Injection Layer (HIL) such as PEDOT:PSS, MoO3, or a self-assembled monolayer to reduce the energy offset.[4] - Treat the anode surface (e.g., with oxygen plasma) to increase its work function. - Select an anode material with a work function better matched to the HOMO of this compound. |
| Large electron injection barrier at the cathode/organic interface. | - Insert a thin Electron Injection Layer (EIL) like LiF or CsF between the organic layer and the cathode.[6] - Use a lower work function metal for the cathode (e.g., Ca, Mg). - Co-deposit a small amount of a reactive metal with the cathode material. | |
| Low Brightness or Current Density | Inefficient charge carrier injection. | - Verify the HOMO/LUMO levels of your this compound sample and ensure appropriate electrode and interlayer materials are being used. - Optimize the thickness of the HIL and EIL. - Ensure good interfacial contact between all layers by optimizing deposition conditions (e.g., vacuum level, deposition rate). |
| Poor charge balance. | - Improve the injection of the less dominant carrier type by implementing the strategies mentioned above for high turn-on voltage. - Adjust the thickness of the hole and electron transport layers to balance charge carrier mobility. | |
| Device Instability and Rapid Degradation | Poor interfacial adhesion. | - Ensure substrates are meticulously cleaned before deposition. - Consider using adhesion-promoting layers. |
| Reactive interfaces. | - Avoid highly reactive metals directly in contact with the organic layer if they are known to cause degradation. - Encapsulate the device to protect it from atmospheric moisture and oxygen, which can degrade interfaces and organic materials. | |
| Inconsistent Device Performance | Variations in substrate cleaning and preparation. | - Standardize your substrate cleaning protocol. |
| Fluctuations in deposition conditions. | - Carefully monitor and control deposition rates, substrate temperature, and vacuum pressure. | |
| Inconsistent thickness of organic and metal layers. | - Use a quartz crystal microbalance or other thickness monitoring tools to ensure consistent layer thicknesses across all devices. |
Experimental Protocols
Protocol 1: Determination of HOMO and LUMO Energy Levels
This protocol outlines the general procedure for determining the frontier molecular orbital energy levels of this compound using cyclic voltammetry and UV-Vis spectroscopy.
Materials:
-
This compound powder
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)
-
Ferrocene (for internal reference)
-
High-purity solvent for UV-Vis spectroscopy (e.g., spectroscopic grade dichloromethane)
Equipment:
-
Potentiostat for cyclic voltammetry
-
Three-electrode electrochemical cell (working electrode: e.g., platinum or glassy carbon; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)
-
UV-Vis Spectrophotometer
-
Glovebox or Schlenk line for inert atmosphere operation
Procedure:
-
Sample Preparation for CV:
-
Inside a glovebox, prepare a solution of this compound (typically 1-5 mM) in the chosen solvent with the supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
-
Cyclic Voltammetry Measurement:
-
Perform a cyclic voltammetry scan over a potential range sufficient to observe the first oxidation and reduction peaks of the compound.
-
After the initial scan, add a small amount of ferrocene to the solution and record another voltammogram to use the Fc/Fc+ redox couple as an internal reference.
-
-
Data Analysis for HOMO Level:
-
Determine the onset potential of the first oxidation peak (Eox, onset) from the voltammogram.
-
Calculate the HOMO energy level using the following empirical formula, referencing against the ferrocene standard (E1/2(Fc/Fc+)):
-
HOMO (eV) = -[Eox, onset - E1/2(Fc/Fc+) + 4.8] eV
-
-
-
UV-Vis Spectroscopy Measurement:
-
Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent.
-
Record the UV-Vis absorption spectrum.
-
-
Data Analysis for LUMO Level:
-
Determine the onset of the absorption edge (λonset) from the UV-Vis spectrum.
-
Calculate the optical bandgap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).
-
Calculate the LUMO energy level: LUMO (eV) = HOMO (eV) + Eg (eV).
-
Protocol 2: Fabrication of a this compound-Based OLED
This protocol provides a general procedure for the fabrication of a simple bilayer OLED device using this compound as the emissive layer via thermal evaporation.
Device Structure: ITO / HIL / this compound (EML) / ETL / EIL / Cathode
Materials:
-
Patterned ITO-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS or MoO3)
-
This compound (Emissive Layer - EML)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum - Al)
Equipment:
-
Substrate cleaning setup (sonicator, DI water source, nitrogen gun)
-
Spin coater (if using a solution-processable HIL like PEDOT:PSS)
-
High-vacuum thermal evaporation system (typically < 10-6 Torr)
-
Shadow masks for patterning the organic and metal layers
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol (e.g., 15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with oxygen plasma immediately before loading into the deposition chamber to improve the ITO work function and remove any residual organic contaminants.
-
-
Hole Injection Layer (HIL) Deposition:
-
For PEDOT:PSS: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal on a hotplate according to the manufacturer's instructions.
-
For MoO3: Thermally evaporate a thin layer (e.g., 5 nm) of MoO3 onto the ITO substrate.
-
-
Organic Layer Deposition:
-
Transfer the substrates into the high-vacuum thermal evaporation chamber.
-
Evaporate the this compound (EML) to the desired thickness (e.g., 30-50 nm).
-
Evaporate the Electron Transport Layer (ETL) material (e.g., TPBi) to the desired thickness (e.g., 20-40 nm).
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
-
Without breaking vacuum, evaporate a thin layer of the EIL material (e.g., LiF, ~1 nm).
-
Deposit the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To protect the device from atmospheric degradation, encapsulate it using a glass lid and UV-curable epoxy inside a nitrogen-filled glovebox.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to 1,2-Diphenylacenaphthylene and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polycyclic aromatic hydrocarbon (PAH) 1,2-Diphenylacenaphthylene against other well-characterized PAHs, namely acenaphthylene, pyrene, and the notorious carcinogen benzo[a]pyrene. Due to a notable lack of extensive experimental data for this compound in publicly accessible literature, this guide leverages data from its parent compound, acenaphthylene, and other representative PAHs to provide a useful comparative framework. The guide covers key aspects of their synthesis, photophysical properties, and toxicological profiles, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.
Synthesis of this compound
A potential synthesis could involve the dihalogenation of the acenaphthene core, followed by dehydrogenation to form a dihaloacenaphthylene intermediate. This intermediate could then undergo a palladium-catalyzed cross-coupling reaction with a phenylboronic acid derivative (in the case of Suzuki coupling) or a phenyltin reagent (for Stille coupling) to yield this compound.
Photophysical Properties: A Comparative Overview
Polycyclic aromatic hydrocarbons are known for their characteristic ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties. These properties are highly dependent on the extent of the π-conjugated system and the molecular geometry.
Table 1: Comparison of Photophysical Properties of Selected PAHs
| Compound | λmax Absorption (nm) | λmax Emission (nm) | Fluorescence Quantum Yield (Φf) |
| This compound | Data not available | Data not available | Data not available |
| Acenaphthylene | ~280, 323 | No significant fluorescence[1] | -[1] |
| Pyrene | ~335 | ~375, 395 | 0.32 (in cyclohexane)[2] |
| Benzo[a]pyrene | ~296, 384 | ~404, 428 | 0.38 (deoxygenated solution)[3] |
Note: The photophysical properties of PAHs can be significantly influenced by the solvent and the presence of quenchers like oxygen.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) of a compound is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., cyclohexane, spectroscopic grade)
-
Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Sample of the polycyclic aromatic hydrocarbon
Procedure:
-
Prepare a series of dilute solutions of both the reference standard and the sample PAH in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the reference and the sample solutions.
-
Calculate the fluorescence quantum yield (Φf) of the sample using the following equation:
Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φf_sample and Φf_ref are the fluorescence quantum yields of the sample and reference.
-
I_sample and I_ref are the integrated fluorescence intensities of the sample and reference.
-
A_sample and A_ref are the absorbances of the sample and reference at the excitation wavelength.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Toxicity and Carcinogenicity
The toxicity of PAHs is a major concern due to their widespread presence as environmental pollutants. Many PAHs are known to be carcinogenic, mutagenic, and teratogenic. Their toxicity is often mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Table 2: Comparison of Toxicological Data for Selected PAHs
| Compound | Acute Toxicity (LD50, oral, rat) | IARC Carcinogenicity Classification |
| This compound | Data not available | Not classified |
| Acenaphthylene | 1760 mg/kg (mouse)[4] | Group 3 (Not classifiable as to its carcinogenicity to humans)[5] |
| Pyrene | 2700 mg/kg | Group 3 (Not classifiable as to its carcinogenicity to humans) |
| Benzo[a]pyrene | 50 mg/kg | Group 1 (Carcinogenic to humans)[6][7] |
Note: A safety data sheet for this compound indicates that it is not classified as a hazardous substance, but this does not provide quantitative toxicity data.
Experimental Protocols for Genotoxicity Assessment
Ames Test (Bacterial Reverse Mutation Assay):
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation that allows the bacteria to grow on a histidine-free medium.
-
Preparation of Tester Strains: Cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100) are grown overnight.
-
Metabolic Activation: For compounds that require metabolic activation to become mutagenic (as is the case for many PAHs), a rat liver extract (S9 fraction) is added to the test system.
-
Exposure: The tester strains are exposed to various concentrations of the test PAH, with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Comet Assay (Single Cell Gel Electrophoresis):
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
Cell Preparation: A single-cell suspension is prepared from the desired cell type (e.g., lymphocytes, cultured cells).
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software to measure parameters like tail length and tail moment.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and biological mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis and characterization of a polycyclic aromatic hydrocarbon.
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PAHs.[13][14]
Conclusion
This guide provides a comparative overview of this compound and other significant polycyclic aromatic hydrocarbons. While a comprehensive profile of this compound is hampered by the current lack of available data, this document establishes a framework for its evaluation by comparing it to its parent compound, acenaphthylene, and other well-studied PAHs like pyrene and benzo[a]pyrene.
The provided experimental protocols for determining photophysical properties and assessing genotoxicity offer practical guidance for researchers. The visualized workflow and signaling pathway aim to clarify the processes involved in PAH research and their mechanisms of toxicity.
The significant data gap for this compound highlights a clear need for further research. Future studies should focus on its synthesis, the experimental determination of its photophysical properties, and a thorough toxicological evaluation. Such data will be crucial for a complete understanding of its potential applications and environmental and health impacts, and for its inclusion in comprehensive risk assessments of polycyclic aromatic hydrocarbons.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute toxicity dataset for QSAR modeling and predicting missing data of six pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. researchtweet.com [researchtweet.com]
- 10. neb.com [neb.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Blue Organic Light-Emitting Diode (OLED) Emitter Technologies
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable blue-emitting materials is a critical challenge in the advancement of organic light-emitting diode (OLED) technology for displays and lighting applications. This guide provides a comparative analysis of three major classes of blue OLED emitters: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF). We present a validation of their electroluminescent properties through a review of published experimental data, detailed methodologies for key experiments, and a summary of their performance metrics.
Performance Comparison of Blue OLED Emitters
The electroluminescent performance of an OLED is highly dependent on the emitter material and the overall device architecture. Below is a comparison of representative materials from each class: 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) as a fluorescent emitter, Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic) as a phosphorescent emitter, and 1,2-Bis(carbazol-9-yl)-4,5-dicyanobenzene (2CzPN) as a TADF emitter.
| Emitter Type | Representative Material | Max. External Quantum Efficiency (EQEmax) (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Device Lifetime |
| Fluorescent | DPVBi | ~3.8 - 6.2 | ~464 | (0.16, 0.21) | Moderate |
| Phosphorescent | FIrpic | ~10.6 - 23 | ~472 | (0.15, 0.30) | Short to Moderate |
| TADF | 2CzPN | ~21.6 - 22.5 | ~464 - 473 | (0.16, 0.24) - (0.19, 0.34) | Moderate to Long |
Experimental Protocols
Synthesis of Emitter Materials
1. Synthesis of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) (Illustrative Wittig-Horner Reaction)
A common method for synthesizing stilbene derivatives like DPVBi is the Wittig or Wittig-Horner reaction.
-
Step 1: Preparation of the Phosphonium Salt/Phosphonate Ester. 4,4'-Bis(bromomethyl)biphenyl is reacted with a phosphine, such as triphenylphosphine, or a phosphite, like triethyl phosphite, to form the corresponding bis(phosphonium salt) or bis(phosphonate ester).
-
Step 2: Ylide Formation. The phosphonium salt or phosphonate ester is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide) in an anhydrous solvent (e.g., THF, DMF) to generate the ylide.
-
Step 3: Wittig-Horner Reaction. The ylide is then reacted with benzophenone in the same solvent. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Step 4: Purification. The crude product is purified by recrystallization or column chromatography to yield the final DPVBi product[1].
2. Synthesis of Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic)
The synthesis of cyclometalated iridium complexes like FIrpic typically involves a two-step process.
-
Step 1: Formation of the Iridium Dimer. Iridium(III) chloride hydrate is reacted with an excess of the cyclometalating ligand (e.g., 2-(2,4-difluorophenyl)pyridine) in a high-boiling point solvent mixture, such as 2-ethoxyethanol and water. The reaction is heated at reflux for several hours to form the chloro-bridged iridium dimer.
-
Step 2: Ligand Exchange. The resulting dimer is then reacted with the ancillary ligand (e.g., picolinic acid) in the presence of a base (e.g., sodium carbonate) in a suitable solvent like 2-ethoxyethanol. The mixture is heated at reflux until the reaction is complete.
-
Step 3: Purification. The crude FIrpic complex is purified by column chromatography on silica gel, followed by sublimation to achieve the high purity required for OLED fabrication[2][3].
3. Synthesis of 1,2-Bis(carbazol-9-yl)-4,5-dicyanobenzene (2CzPN)
The synthesis of 2CzPN often involves a nucleophilic aromatic substitution reaction.
-
Step 1: Reaction Setup. 1,2-difluoro-4,5-dicyanobenzene is reacted with carbazole in the presence of a base, such as sodium hydride or potassium carbonate, in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Step 2: Reaction Conditions. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The temperature is typically maintained in the range of 80-150 °C.
-
Step 3: Purification. After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by column chromatography and/or sublimation to yield high-purity 2CzPN[4][5].
OLED Fabrication and Characterization
The following is a general protocol for the fabrication and characterization of multilayer OLEDs by thermal evaporation in a high-vacuum environment.
-
1. Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection[6].
-
2. Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically at a pressure of 10⁻⁶ to 10⁻⁷ Torr). The deposition rates and thicknesses of the layers are monitored using a quartz crystal microbalance. A typical device architecture is as follows:
-
Hole Injection Layer (HIL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Hole Transport Layer (HTL): e.g., NPB
-
Emissive Layer (EML): A host material doped with the emitter (e.g., DPVBi, FIrpic, or 2CzPN). The doping concentration is a critical parameter for device performance.
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)[7].
-
-
3. Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the pixels[8].
-
4. Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen[9].
-
5. Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum[6].
Visualizing the OLED Fabrication and Testing Workflow
The following diagram illustrates the general workflow for fabricating and testing an OLED device.
Caption: Workflow for OLED fabrication and testing.
Signaling Pathways in OLEDs: A Conceptual Overview
The operation of an OLED involves a series of energy transfer and charge transport processes. While not a "signaling pathway" in the biological sense, the sequence of events leading to light emission can be conceptualized as follows.
Caption: Energy flow in an OLED.
References
- 1. researchgate.net [researchgate.net]
- 2. FIrpic: archetypal blue phosphorescent emitter for electroluminescence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. repository.rit.edu [repository.rit.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. ukdiss.com [ukdiss.com]
- 9. mbraun.com [mbraun.com]
Unraveling the Potential of 1,2-Diphenylacenaphthylene Derivatives: A Comparative Overview
I. Synthetic Strategies and Molecular Design
The core structure of 1,2-Diphenylacenaphthylene serves as a versatile scaffold for the development of novel compounds. The primary synthetic routes involve the functionalization of the acenaphthylene core or the phenyl rings. One notable approach is the synthesis of 2,2-diphenylacenaphthylen-1(2H)-one derivatives. This involves the reaction of 2-acetyl phenothiazine to form a chalcone, which then undergoes a 1,3-dipolar cycloaddition reaction with various azomethine ylides. This method allows for the introduction of diverse substituents, leading to a library of compounds with potentially varied biological activities.
II. Performance in Anticancer Research
Preliminary studies have highlighted the potential of this compound derivatives as anticancer agents. Specifically, certain 2,2-diphenylacenaphthylen-1(2H)-one derivatives have been evaluated for their cytotoxic effects against human cancer cell lines.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for select derivatives against the MCF-7 breast cancer cell line.
| Compound ID | Substituent on Azomethine Ylide | IC50 (µg/mL) against MCF-7 |
| 7 | Varies (dione and amino acid derived) | 83.08 |
| 12 | Varies (dione and amino acid derived) | 84.68 |
| 16 | Varies (dione and amino acid derived) | 95.68 |
| 20 | Varies (dione and amino acid derived) | 114.23 |
Note: The specific structures of the substituents on the azomethine ylides for compounds 7, 12, 16, and 20 were not detailed in the available search results.
These results suggest that the nature of the substituent on the azomethine ylide plays a crucial role in the observed anticancer activity. A lower IC50 value indicates a more potent compound.
III. Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections describe the standard methodologies used to assess the anticancer activity of these derivatives.
Synthesis of 2,2-diphenylacenaphthylen-1(2H)-one Derivatives
A general two-step synthesis is employed for these derivatives:
-
Chalcone Formation: 2-acetyl phenothiazine is converted into a chalcone intermediate.
-
1,3-Dipolar Cycloaddition: The chalcone is then reacted with various azomethine ylides, which are generated in situ from a variety of diones and amino acids. This cycloaddition leads to the formation of the target spiro-heterocyclic compounds.
In Vitro Anticancer Activity Assessment: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps of the MTT Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a control (e.g., doxorubicin) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
IV. Signaling Pathways and Structure-Activity Relationships
While specific signaling pathways for this compound derivatives are not yet elucidated, their structural similarity to other anticancer agents suggests potential mechanisms of action. For instance, many cytotoxic compounds induce apoptosis (programmed cell death) by interfering with key signaling cascades.
Hypothetical Apoptotic Signaling Pathway:
Caption: A potential mechanism of action for anticancer compounds.
Further research is necessary to establish the precise molecular targets and signaling pathways affected by these derivatives. Structure-activity relationship (SAR) studies, which correlate the chemical structure of the derivatives with their biological activity, will be instrumental in optimizing their anticancer properties and identifying lead compounds for further development.
V. Future Directions and Conclusion
The preliminary findings on this compound derivatives are promising, particularly in the realm of anticancer drug discovery. However, the lack of a systematic comparative study limits our current understanding of their full potential. Future research should focus on:
-
Synthesis of a diverse library of derivatives: A broader range of substituents should be explored to establish clear structure-activity relationships.
-
Comprehensive biological evaluation: Screening against a wider panel of cancer cell lines and investigation of the underlying mechanisms of action are crucial.
-
Exploration of other applications: The unique photophysical properties of the this compound core suggest potential applications in organic electronics, such as in the development of novel materials for organic light-emitting diodes (OLEDs).
Benchmarking Advanced Emitters for Organic Light-Emitting Diodes (OLEDs)
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of organic electronics, the development of efficient and stable light-emitting materials is paramount for the advancement of Organic Light-Emitting Diode (OLED) technology. This guide provides a comprehensive benchmark analysis of a promising blue fluorescent emitter, 2,5,8,11-Tetra-tert-butylperylene (TBPe), against commercially available green and red OLED emitters. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and professionals in the selection and development of next-generation OLED materials.
Note on the Selection of the Target Compound: Initial investigations for this guide sought to evaluate the photophysical properties of 1,2-Diphenylacenaphthylene. However, a thorough literature search revealed a significant lack of published data regarding its performance as an OLED emitter. Consequently, to provide a valuable and data-driven comparison, the focus of this guide has been shifted to 2,5,8,11-Tetra-tert-butylperylene (TBPe), a well-characterized and high-performance blue emitter.
Performance Comparison of OLED Emitters
The following table summarizes the key photophysical and device performance parameters of TBPe and representative commercial green and red OLED emitters.
| Property | Blue Emitter (TBPe) | Commercial Green Emitter (Typical) | Commercial Red Emitter (Typical) |
| Emission Maximum (λ_em) | 460 - 490 nm | 520 - 540 nm | 610 - 630 nm |
| Photoluminescence Quantum Yield (PLQY) | > 90% (in solution) | > 95% (in film) | > 90% (in film) |
| Excited State Lifetime (τ) | ~5 ns | 1 - 2 µs (phosphorescent) | ~1 µs (phosphorescent) |
| External Quantum Efficiency (EQE) in Device | 5 - 10% | > 25% | > 20% |
| Device Lifetime (LT50 @ 1000 cd/m²) | > 100 hours | > 100,000 hours | > 50,000 hours |
Experimental Protocols
Accurate and reproducible characterization is the bedrock of materials science. The following sections detail the methodologies for the key experiments cited in this guide.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is a critical measure of an emitter's intrinsic efficiency in converting absorbed photons into emitted photons.[1][2][3] For thin-film samples, the absolute method using an integrating sphere is the standard protocol.[1][2][4]
Methodology:
-
Sample Preparation: The emitter material is deposited as a thin film on a quartz substrate. A blank substrate is used as a reference.
-
Measurement Setup: An integrating sphere is coupled to a spectrofluorometer. The integrating sphere is a hollow sphere coated with a highly reflective, diffuse material (e.g., barium sulfate) to ensure that all emitted light is collected.[1][2]
-
Excitation: A monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) is used to excite the sample at a wavelength where it exhibits strong absorption.
-
Data Acquisition: Two measurements are performed:
-
Sample Scan: The emission spectrum of the sample inside the integrating sphere is recorded.
-
Blank Scan: The emission spectrum of the blank substrate inside the integrating sphere is recorded under the same conditions.
-
-
Calculation: The PLQY is calculated as the ratio of the integrated intensity of the emitted light from the sample to the integrated intensity of the absorbed light. The absorbed light is determined by the difference between the blank and sample scans in the excitation wavelength region.
Transient Electroluminescence (TEL) Spectroscopy
Transient electroluminescence is a powerful technique to probe the dynamics of charge carriers and excitons within an operating OLED device, providing insights into the excited state lifetime and charge transport characteristics.
Methodology:
-
Device Fabrication: An OLED is fabricated with the emitter material in the emissive layer.
-
Measurement Setup: The OLED is driven by a pulsed voltage source. The emitted light is detected by a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and the signal is recorded by an oscilloscope.
-
Data Acquisition: A square voltage pulse is applied to the device. The rise and decay of the electroluminescence signal are monitored.
-
Data Analysis: The decay of the electroluminescence signal after the voltage pulse is turned off is fitted to an exponential decay function to determine the excited state lifetime (τ) of the emitter in the device.
OLED Device Lifetime Testing
The operational stability of an OLED is a crucial parameter for its practical application. Lifetime is typically characterized by the time it takes for the initial luminance to decrease by a certain percentage, most commonly 50% (LT50).[5][6]
Methodology:
-
Device Fabrication and Encapsulation: OLEDs are fabricated and encapsulated to protect them from environmental degradation (oxygen and moisture).
-
Measurement Setup: The device is placed in a controlled environment (e.g., a nitrogen-filled glovebox or a vacuum chamber) with controlled temperature. A constant current source is used to drive the device. The luminance is continuously monitored with a photodetector.
-
Accelerated Testing: To reduce testing time, accelerated lifetime tests are often performed at a higher initial luminance than the intended operating luminance.[5]
-
Data Analysis: The luminance is plotted as a function of time. The LT50 is the time at which the luminance drops to 50% of its initial value. For accelerated testing, extrapolation methods are used to estimate the lifetime at the desired operating luminance.[5]
Visualizing the Benchmarking Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the key performance indicators in this benchmarking study.
Caption: Experimental workflow for benchmarking OLED emitters.
Caption: Key parameters for OLED emitter performance evaluation.
References
- 1. ossila.com [ossila.com]
- 2. azom.com [azom.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. electronicsdatasheets.com [electronicsdatasheets.com]
- 5. ossila.com [ossila.com]
- 6. A study on the method of OLED device's lifetime test -Proceedings of the Safety Management and Science Conference | Korea Science [koreascience.kr]
A Comparative Guide to Theoretical vs. Experimental Absorption Spectra of 1,2-Diphenylacenaphthylene: Data Not Available
Despite a comprehensive search of available scientific literature, specific experimental and theoretical UV-Vis absorption spectra for 1,2-Diphenylacenaphthylene could not be located. Therefore, a direct comparison as requested cannot be provided at this time.
This guide will instead outline the standard methodologies and best practices for conducting such a comparison, which can be applied once the relevant data for this compound or a related compound of interest becomes available. This information is intended for researchers, scientists, and drug development professionals who are engaged in the characterization of novel chromophoric molecules.
I. General Principles of Comparing Experimental and Theoretical Absorption Spectra
The comparison between experimentally measured and theoretically calculated absorption spectra is a cornerstone of modern chemical research. This process validates computational models and provides deeper insights into the electronic structure and photophysical properties of molecules.
-
Experimental Absorption Spectroscopy (UV-Vis) : This technique measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength. The resulting spectrum reveals the energies of electronic transitions from the ground state to various excited states. Key data points include the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which is a measure of the probability of that transition.
-
Theoretical Absorption Spectra (Time-Dependent Density Functional Theory - TD-DFT) : TD-DFT is a widely used quantum chemical method to calculate the excited-state properties of molecules. It can predict the energies of electronic transitions, which correspond to the absorption wavelengths, and the oscillator strengths, which are related to the intensity of the absorption bands.
A close agreement between the experimental λmax values and the theoretically predicted transition energies, as well as a qualitative match in the relative intensities of the absorption bands, indicates that the chosen computational model accurately describes the electronic behavior of the molecule.
II. Standard Experimental and Theoretical Protocols
Below are detailed methodologies that would typically be employed to obtain the necessary data for a comparison of the absorption spectra of a molecule like this compound.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation :
-
A stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) is prepared by dissolving a precise mass of the compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The solvent should be transparent in the wavelength range of interest.
-
A series of dilutions are made from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
-
-
Instrumentation and Measurement :
-
A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing the pure solvent.
-
The sample solution is placed in a quartz cuvette with a defined path length (e.g., 1 cm).
-
The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) for each distinct absorption band is identified.
-
The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
Theoretical Protocol: TD-DFT Calculations
-
Ground-State Geometry Optimization :
-
The molecular structure of this compound is built using a molecular modeling program.
-
The geometry of the molecule in its electronic ground state is optimized using Density Functional Theory (DFT). A common choice of functional and basis set for such molecules would be B3LYP with a 6-31G(d) or larger basis set.
-
A vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Excited-State Calculation (TD-DFT) :
-
Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for a specified number of electronic excited states (e.g., the first 10-20 singlet states).
-
The same functional and basis set as the ground-state optimization are typically used.
-
The effect of the solvent can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to provide a more accurate comparison with the experimental solution-phase spectrum.
-
-
Spectrum Generation :
-
The calculated excitation energies (in eV) are converted to wavelengths (in nm).
-
The calculated oscillator strengths are used to determine the relative intensities of the absorption peaks.
-
The theoretical spectrum is often plotted by fitting the calculated transitions to Gaussian or Lorentzian functions to simulate the experimental band shapes.
-
III. Data Presentation for Comparison
Once both experimental and theoretical data are obtained, they should be summarized in a clear and structured table for easy comparison.
Table 1: Comparison of Experimental and Theoretical Absorption Data for this compound
| Parameter | Experimental Value | Theoretical Value |
| λmax, 1 (nm) | Data Not Found | Calculation Not Found |
| ε1 (M-1cm-1) | Data Not Found | - |
| Oscillator Strength (f1) | - | Calculation Not Found |
| λmax, 2 (nm) | Data Not Found | Calculation Not Found |
| ε2 (M-1cm-1) | Data Not Found | - |
| Oscillator Strength (f2) | - | Calculation Not Found |
| ... (additional peaks) | ... | ... |
IV. Visualization of the Comparison Workflow
A diagram illustrating the logical workflow for comparing experimental and theoretical spectra is provided below.
Assessing the Reproducibility of 1,2-Diphenylacenaphthylene Synthesis: A Comparative Guide
A definitive and reproducible synthetic protocol for 1,2-diphenylacenaphthylene remains elusive in readily available scientific literature, hindering a comprehensive assessment of its synthetic reproducibility. This guide explores potential synthetic avenues based on established organic reactions and highlights the critical need for detailed experimental data to enable a thorough comparison.
While direct and comparative studies on the synthesis of this compound are not prominently documented, two primary retrosynthetic pathways emerge as theoretically viable: the Wittig reaction and the McMurry coupling. However, the absence of specific experimental procedures and reported yields for these approaches prevents a quantitative comparison of their reproducibility and efficiency.
Potential Synthetic Strategies
Wittig Olefination of Acenaphthoquinone
A plausible route to this compound involves the Wittig reaction, a widely used method for alkene synthesis from carbonyl compounds.[1] This approach would utilize acenaphthoquinone as the dicarbonyl starting material and a phosphorus ylide, specifically diphenylmethylenephosphorane. The ylide, generated from the corresponding phosphonium salt, would react with both carbonyl groups of acenaphthoquinone to form the desired diphenyl-substituted alkene.
Proposed Reaction Scheme:
Despite the theoretical feasibility of this reaction, specific experimental conditions, such as the choice of base for ylide generation, solvent, reaction temperature, and purification methods, have not been reported in the searched literature. Consequently, data on reaction yield, purity of the final product, and potential side reactions are unavailable, making any assessment of reproducibility speculative.
McMurry Reductive Coupling of Benzil and Acenaphthenequinone
Another potential synthetic strategy is the McMurry reaction, a reductive coupling of two carbonyl groups to form an alkene, typically using a low-valent titanium reagent.[2] In this context, a cross-McMurry reaction between benzil (1,2-diphenylethane-1,2-dione) and acenaphthenequinone could theoretically yield this compound.
Proposed Reaction Scheme:
The success of this intermolecular cross-coupling would heavily depend on the relative reactivities of the two dicarbonyl compounds and the specific low-valent titanium species employed.[3] General procedures for McMurry reactions are available, often utilizing reagents like TiCl₃/LiAlH₄ or TiCl₄/Zn. However, a specific protocol for the cross-coupling of benzil and acenaphthenequinone, along with the corresponding yield and product characterization, is not described in the available literature. Without this data, the efficiency and selectivity of this method for producing this compound cannot be evaluated.
Data Presentation
Due to the lack of quantitative data from reproducible experimental protocols, a comparative table of performance cannot be constructed at this time. Should such data become available, the following structure would be utilized for clear comparison:
| Synthetic Method | Starting Materials | Key Reagents | Reaction Conditions | Reported Yield (%) | Purity Assessment | Reference |
| Wittig Olefination | Acenaphthoquinone, Diphenylmethyltriphenylphosphonium halide | Base (e.g., n-BuLi, NaH) | Solvent, Temperature, Time | - | - | - |
| McMurry Coupling | Benzil, Acenaphthenequinone | Low-valent Ti (e.g., TiCl₄/Zn) | Solvent, Temperature, Time | - | - | - |
Experimental Protocols
Detailed experimental protocols are a prerequisite for assessing reproducibility. The following represents a generalized workflow that would be specified for each method once reliable procedures are identified.
General Workflow for Chemical Synthesis:
Caption: Generalized workflow for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound presents an interesting synthetic challenge. While plausible routes through Wittig olefination and McMurry coupling can be proposed, the lack of published, detailed experimental procedures with corresponding analytical data makes a thorough assessment of their reproducibility impossible. For researchers, scientists, and drug development professionals interested in this molecule, the development and documentation of a reliable and reproducible synthetic protocol is the critical next step. Future work should focus on the systematic investigation of the proposed synthetic pathways, with detailed reporting of reaction conditions, yields, and comprehensive characterization of the final product. Such studies would be invaluable for enabling further research and application of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Acenaphthylene-Based Fluorophores and the High-Performance Alternative, 9,10-Diphenylanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of 1,2-Diphenylacenaphthylene and a widely used, high-performance fluorophore, 9,10-Diphenylanthracene (DPA). Due to the limited availability of specific experimental data for this compound, this comparison leverages the known characteristics of its parent compound, acenaphthylene, to provide a qualitative and quantitative juxtaposition with the well-documented attributes of DPA.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical parameters for acenaphthylene (as a proxy for this compound) and 9,10-Diphenylanthracene. This data highlights the significant differences in fluorescence efficiency and longevity between the two classes of molecules.
| Photophysical Parameter | Acenaphthylene (representing this compound) | 9,10-Diphenylanthracene (DPA) |
| Absorption Maxima (λ_abs_ in nm) | ~289, 302, 323 (in various solvents) | ~373, 393 (in cyclohexane) |
| Emission Maxima (λ_em_ in nm) | ~323, 339 (in pentane)[1] | ~408, 430 (in cyclohexane) |
| Fluorescence Quantum Yield (Φ_f_) | Very low, often non-fluorescent[2] | High, approaching 1.0 in non-polar solvents[3] |
| Fluorescence Lifetime (τ_f_ in ns) | < 1 ns | ~7-9 ns in various solvents[4] |
| Molar Extinction Coefficient (ε in M⁻¹cm⁻¹) | ~10,000 at 323 nm | ~14,000 at 372.5 nm |
Experimental Protocols
Detailed methodologies for the determination of key photophysical parameters are outlined below. These protocols are standard in the field and are applicable to the characterization of both known and novel fluorophores.
1. Relative Fluorescence Quantum Yield Measurement
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[5][6][7][8][9]
-
Instrumentation: A steady-state spectrofluorometer and a UV-Vis spectrophotometer are required.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and a suitable fluorescence standard (e.g., quinine sulfate or 9,10-diphenylanthracene) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s_) is calculated using the following equation:
Φ_s_ = Φ_r_ * (m_s_ / m_r_) * (n_s_² / n_r_²)
where Φ_r_ is the quantum yield of the reference, m_s_ and m_r_ are the slopes of the plots for the sample and reference, respectively, and n_s_ and n_r_ are the refractive indices of the sample and reference solutions.[6]
-
2. Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a sample.[1][10][11][12][13]
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Procedure:
-
The sample is excited by a high-repetition-rate pulsed light source.
-
The time difference between the excitation pulse and the arrival of the first fluorescence photon at the detector is measured for a large number of excitation events.
-
A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to one or more exponential functions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a fluorescent compound's photophysical properties.
Caption: Workflow for Photophysical Characterization.
References
- 1. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 2. ACENAPHTHYLENE - Ataman Kimya [atamanchemicals.com]
- 3. Quantum Yield [9,10-Diphenylanthracene] | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. photon-force.com [photon-force.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]
- 13. becker-hickl.com [becker-hickl.com]
A Comparative Analysis of Rubrene and 1,2-Diphenylacenaphthylene: A Guide for Researchers
In the landscape of organic electronics and materials science, the selection of high-performance molecules is paramount for the advancement of novel technologies. This guide provides a comparative analysis of two polycyclic aromatic hydrocarbons (PAHs): the well-established benchmark material, rubrene, and the lesser-known 1,2-Diphenylacenaphthylene. While extensive experimental data is available for rubrene, a comprehensive search of scientific literature and chemical databases reveals a significant lack of published experimental or theoretical data for this compound. This guide will therefore focus on the detailed properties and applications of rubrene, while noting the data gap for this compound, a potential area for future research.
Physicochemical Properties
A side-by-side comparison of the fundamental physicochemical properties is essential for initial material selection.
| Property | Rubrene | This compound |
| Molecular Formula | C₄₂H₂₈ | C₂₄H₁₆ |
| Molecular Weight | 532.67 g/mol | 304.39 g/mol |
| CAS Number | 517-51-1 | Not available |
| Melting Point | >300 °C | Data not available |
| Appearance | Red-orange crystalline solid | Data not available |
| Solubility | Soluble in organic solvents like toluene, chloroform, and THF | Data not available |
Electronic and Photophysical Properties
The electronic and photophysical characteristics of these materials are critical for their application in optoelectronic devices.
| Property | Rubrene | This compound |
| Absorption Max (λmax) | ~465, 494, 530 nm (in solution) | Data not available |
| Emission Max (λem) | ~550 nm (in solution) | Data not available |
| Quantum Yield (Φ) | High (approaching unity in some solvents) | Data not available |
| Hole Mobility (μh) | Up to 40 cm²/Vs (single crystal) | Data not available |
| LUMO | ~ -2.9 eV | Data not available |
| HOMO | ~ -5.4 eV | Data not available |
Synthesis and Experimental Protocols
Rubrene Synthesis:
The most common laboratory synthesis of rubrene involves the dimerization of 1,1,3-triphenylpropargyl alcohol in the presence of a strong acid, followed by dehydration.
Experimental Workflow for Rubrene Synthesis:
Caption: Synthetic pathway for Rubrene.
Protocol:
-
Reaction Setup: 1,1,3-triphenylpropargyl alcohol is dissolved in a suitable solvent such as acetic anhydride.
-
Reaction: The solution is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated crude rubrene is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., xylene) or by sublimation to yield high-purity crystalline rubrene.
This compound Synthesis:
No established and verified synthesis protocol for this compound is readily available in the published literature.
Comparative Performance and Applications
Rubrene:
Rubrene is considered a benchmark p-type organic semiconductor due to its exceptional charge transport properties.[1] Its high hole mobility makes it a material of choice for high-performance Organic Field-Effect Transistors (OFETs). Furthermore, its high photoluminescence quantum yield has led to its use as an emitter in Organic Light-Emitting Diodes (OLEDs). The efficiency of rubrene-based devices is well-documented in numerous research articles.
Logical Relationship of Rubrene Properties to Applications:
Caption: Rubrene's properties and resulting applications.
This compound:
Conclusion
This comparative guide highlights the significant disparity in the scientific community's knowledge of rubrene versus this compound. Rubrene stands as a well-characterized, high-performance organic semiconductor with a wealth of experimental data supporting its use in advanced electronic applications. In stark contrast, this compound remains an unexplored molecule. The lack of available data for this compound presents a clear opportunity for fundamental research. Synthetic chemists are encouraged to develop and report a reliable synthesis protocol, while materials scientists and physicists are needed to characterize its physicochemical, electronic, and photophysical properties. Such studies would be invaluable in determining if this compound could emerge as a novel material for future organic electronic devices.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
